(R)-3-Amino-4-hydroxybutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363603 | |
| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-56-6 | |
| Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-4-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological interactions of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure consists of a four-carbon chain with a carboxylic acid group, an amino group at the third position, and a hydroxyl group at the fourth position. The stereochemistry at the third carbon is of the (R) configuration.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid[1] |
| Synonyms | (R)-GABOB, (+)-3-Amino-4-hydroxybutyric acid, L-β-Homoserine[1] |
| CAS Number | 16504-56-6[1] |
| Molecular Formula | C4H9NO3[1] |
| Molecular Weight | 119.12 g/mol [1] |
| Appearance | White to off-white solid |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Melting Point | 200-203 °C[2] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] |
| pKa (estimated) | Acidic pKa ~4, Basic pKa ~10.6 (estimated based on GABA)[4] |
| LogP (calculated) | -4.1[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure[6]. For the racemic mixture (DL-4-Amino-3-hydroxybutyric acid), proton signals have been reported at approximately 4.22, 3.18, 2.97, and 2.45 ppm[7].
-
¹³C NMR: The ¹³C NMR spectrum for the related methyl ester of the (R)-enantiomer's synthetic precursor shows characteristic peaks. For a similar compound, the following peaks have been reported (in CDCl₃): 171.7 ppm (C=O), 67.2 ppm (C-3), 51.7 ppm (OMe), 39.0 ppm (C-2), and 37.1 ppm (C-4)[8].
Infrared (IR) Spectroscopy
The IR spectrum of 4-amino-3-hydroxybutanoic acid shows characteristic absorption bands corresponding to its functional groups. These typically include broad O-H stretching from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and a strong C=O stretching from the carboxylic acid group.
Experimental Protocols
Enantioselective Synthesis of this compound
A common method for the enantioselective synthesis of this compound involves a multi-step process starting from a chiral precursor. The following is a representative protocol adapted from the synthesis of the (S)-enantiomer, which can be applied to the (R)-enantiomer by starting with the appropriate stereoisomer (e.g., L-erythronate)[8].
Experimental Workflow for the Synthesis of (R)-GABOB
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Step 1: Bromination. Potassium L-erythronate is treated with a solution of hydrogen bromide in acetic acid, followed by reaction with methanol to yield methyl 2,4-dibromo-2,4-dideoxy-L-threonate[8].
-
Step 2: Selective Hydrogenolysis. The dibromoester is then subjected to selective hydrogenolysis using a palladium on carbon catalyst in the presence of sodium acetate (B1210297) to give methyl (R)-4-bromo-3-hydroxybutanoate[8].
-
Step 3: Azidation. The bromoester undergoes nucleophilic substitution with sodium azide in dimethylformamide to produce methyl (R)-4-azido-3-hydroxybutanoate[8].
-
Step 4: Reduction. The azide is reduced to the corresponding amine by hydrogenation over a platinum catalyst in an acidic solution, yielding methyl (R)-4-amino-3-hydroxybutanoate[8].
-
Step 5: Hydrolysis and Purification. The final step involves the hydrolysis of the methyl ester and subsequent purification using an ion exchange resin to afford the pure this compound[8].
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method has been developed for the quantification of GABOB in pharmaceutical formulations. The method utilizes a RP-18 column with UV detection at 210 nm. The mobile phase consists of 0.01 M sodium heptanesulfonate at pH 2.4. This method does not require derivatization of the analyte[9].
Sample Preparation for Spectroscopy (General Protocol):
-
NMR: For ¹H and ¹³C NMR spectroscopy, a small amount of the solid this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), due to its high polarity.
-
IR: For Fourier-transform infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.
Biological Activity and Signaling Pathways
This compound is a GABA receptor agonist. It exhibits stereoselectivity in its interaction with different GABA receptor subtypes. Notably, (R)-GABOB is a more potent agonist at GABAB receptors compared to the (S)-enantiomer[10].
GABA Receptor Signaling
This compound exerts its effects primarily through the activation of GABAA and GABAB receptors.
GABAA Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling cascade.
GABAB Receptor Signaling Pathway
Caption: Overview of GABA-B receptor signaling pathways.
Conclusion
This compound is a molecule with significant potential in the field of neuroscience and pharmacology. This technical guide has provided a detailed overview of its chemical properties, including physicochemical data, spectroscopic characteristics, and a detailed synthetic protocol. Furthermore, its biological activity as a GABA receptor agonist and the associated signaling pathways have been outlined. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 16504-56-6 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR spectrum [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid: Structure, Stereochemistry, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1] Its stereochemistry is a critical determinant of its biological function, with the (R)-enantiomer displaying notable activity as an agonist for GABAB receptors. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and synthesis of this compound. Additionally, it details its interaction with GABA receptors and the subsequent signaling pathways.
Chemical Structure and Stereochemistry
This compound is a butanoic acid derivative featuring an amino group at the third carbon and a hydroxyl group at the fourth carbon.[2][3] The chiral center at the C3 position gives rise to two enantiomers: (R) and (S). The (R) configuration is crucial for its potent agonist activity at GABAB receptors.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid | [3] |
| Molecular Formula | C₄H₉NO₃ | [1][4] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 16504-56-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 216 °C | [5] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [4] |
| SMILES | C(--INVALID-LINK--N)C(=O)O | [3] |
Table 2: Pharmacological Data
| Target | Action | Value | Organism | Reference |
| GABAA Receptor | Binding | IC₅₀ = 1 µM | Rat brain | [4] |
| GABAB Receptor | Binding | IC₅₀ = 0.35 µM | Rat brain | [4] |
| GABA Uptake | Inhibition | IC₅₀ = 67 µM | Rat brain synaptosomes | [4] |
| GABAC Receptor | Agonist | EC₅₀ = 19 µM | Human (recombinant) | [4] |
Synthesis
Several methods for the synthesis of this compound have been reported, often starting from chiral precursors to ensure the desired stereochemistry. One notable method involves the synthesis from L-arabinose.
Experimental Protocol: Synthesis from L-Arabinose
This protocol is based on the synthesis of the (S)-enantiomer from D-arabinose and can be adapted for the (R)-enantiomer from L-arabinose. The key steps involve the formation of a dibromoester intermediate, followed by selective hydrogenolysis, azidation, hydrogenation, and final hydrolysis.
Step 1: Preparation of Methyl 2,4-dibromo-2,4-dideoxy-L-threonate
-
Stir potassium L-erythronate (prepared from L-arabinose) with a 32% solution of hydrogen bromide in acetic acid for 24 hours at room temperature.
-
Add methanol (B129727) and keep the mixture overnight.
-
Filter off the potassium bromide and evaporate the solution.
-
Boil the residue in methanol for 2 hours and then evaporate the methanol to yield the crude dibromoester.
Step 2: Selective Hydrogenolysis to Methyl (R)-4-bromo-3-hydroxybutanoate
-
Treat the dibromoester in ethyl acetate (B1210297) and acetic acid with hydrogen gas at 1 atm in the presence of 5% palladium on carbon and anhydrous sodium acetate.
-
After the consumption of one molar equivalent of hydrogen, filter the mixture.
-
Wash the solution with aqueous sodium hydrogencarbonate, dry, and evaporate to yield the bromoester.
Step 3: Synthesis of this compound
-
React the bromoester with sodium azide (B81097) in dimethylformamide to produce the corresponding azide.
-
Hydrogenate the azide in an acidic solution using a platinum catalyst to form the aminoester.
-
Hydrolyze the aminoester and purify the final product using an ion-exchange resin to obtain this compound.[2]
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized synthesis and purification workflow.
Biological Activity and Signaling Pathway
This compound primarily exerts its biological effects through its interaction with GABA receptors, with a notable potency for the GABAB receptor.[6] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[6][7]
Upon binding of an agonist like this compound, the GABAB receptor, a heterodimer of GABAB1 and GABAB2 subunits, activates associated G-proteins of the Gαi/o family.[6][7] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.[7]
The key downstream effects include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing excitability.[6]
-
Inhibition of voltage-gated Ca2+ channels: This reduces the influx of Ca2+ into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.[6]
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6]
The diagram below illustrates the signaling pathway initiated by the activation of the GABAB receptor.
Caption: GABA-B receptor signaling pathway.
Conclusion
This compound is a molecule of significant interest in neuroscience and drug development due to its stereospecific interactions with GABA receptors, particularly its agonist activity at the GABAB receptor. A thorough understanding of its structure, properties, and synthesis is crucial for the design of novel therapeutics targeting the GABAergic system. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-Amino-4-hydroxybutyric Acid [drugfuture.com]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
What is (R)-GABOB and its biological function?
An In-depth Technical Guide to (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)
Introduction
(R)-γ-Amino-β-hydroxybutyric acid, commonly known as (R)-GABOB, is the biologically active enantiomer of GABOB, an endogenous metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Structurally, it is a GABA analogue with a hydroxyl group at the β-position.[1] This modification introduces a chiral center, resulting in two stereoisomers, with the (R)-enantiomer demonstrating distinct pharmacological properties. (R)-GABOB is recognized for its neuromodulatory, anticonvulsant, and hypotensive activities, primarily mediated through its interaction with GABA receptors.[3][4] Due to its ability to cross the blood-brain barrier more effectively than GABA, it has been a subject of interest in neuroscience and drug development.[1]
Physicochemical Properties
(R)-GABOB is a small molecule with the chemical formula C4H9NO3. Its structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-4-amino-3-hydroxybutanoic acid | [5] |
| Synonyms | (R)-(-)-γ-Amino-β-hydroxybutyric acid, L-γ-Amino-β-hydroxybutyric acid, (–)-β-Hydroxy-GABA | [5][6] |
| CAS Number | 7013-07-2 | [5][6] |
| Molecular Formula | C4H9NO3 | [1][5][6] |
| Molecular Weight | 119.12 g/mol | [1][5][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml | [6] |
Biological Function and Pharmacology
(R)-GABOB exerts its biological effects by acting as an agonist at multiple types of GABA receptors, with a notable stereoselectivity compared to its (S)-(+)-enantiomer.[1][3][7]
Receptor Activity
(R)-GABOB is a modulator of GABA receptors, demonstrating agonist activity at GABA_A, GABA_B, and GABA_C receptors.[3][5][6] Its potency varies across these receptor subtypes. It is the more potent agonist at GABA_B and GABA_C receptors compared to the (S)-enantiomer.[3][7] Conversely, the (S)-enantiomer has a higher affinity for GABA_A receptors.[3][7]
The quantitative receptor binding and functional activity data for (R)-GABOB are summarized in the following table:
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Species/System | Reference |
| GABA_A | Binding Assay | IC50 | 1 | Rat brain synaptosomes | [6] |
| GABA_B | Binding Assay | IC50 | 0.35 | Rat brain synaptosomes | [6] |
| GABA_C (ρ1) | Patch-clamp | EC50 | 19 | Human receptor expressed in Xenopus oocytes | [6] |
Pharmacological Effects
-
Anticonvulsant Activity: (R)-GABOB has demonstrated greater inhibitory effects on induced seizures compared to its S-(+)-enantiomer.[3] In a cat model, it has been shown to inhibit electrical discharges in the amygdala associated with seizures.[5][6]
-
Inhibitory Neurotransmission: As a GABA receptor agonist, (R)-GABOB enhances inhibitory neurotransmission in the central nervous system, contributing to its overall depressant effects.[1]
-
Hormone Release: Intravenous administration of GABOB has been shown to stimulate the release of prolactin and growth hormone in humans, suggesting a role in the neuroendocrine regulation of the hypothalamic-pituitary axis.[8]
Signaling Pathways
The mechanism of action of (R)-GABOB is dependent on the GABA receptor subtype it activates.
GABA_A and GABA_C Receptor Signaling
GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[3][9] The binding of an agonist like (R)-GABOB to these receptors leads to the opening of the channel, allowing an influx of chloride ions (Cl-). This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
GABA_B Receptor Signaling
GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs).[3][10] Upon activation by (R)-GABOB, the receptor initiates a signaling cascade through its associated G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10][11] The resulting efflux of K+ and reduced influx of Ca2+ leads to a slow and prolonged hyperpolarization, inhibiting neuronal activity.[12]
Experimental Protocols
Synthesis of (R)-GABOB from (R)-Epichlorohydrin
A common and efficient method for the synthesis of (R)-GABOB involves a multi-step process starting from commercially available (R)-epichlorohydrin.[13] This stereospecific synthesis ensures the production of the desired enantiomer.
Methodology:
-
Ring Opening: (R)-epichlorohydrin is treated with a cyanide source (e.g., potassium cyanide) to open the epoxide ring and introduce a nitrile group, forming a chlorohydrin nitrile intermediate.
-
Azide (B81097) Substitution: The chlorine atom is displaced by an azide group using a reagent like sodium azide. This step introduces the nitrogen functionality that will become the amine group.
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Azide Reduction: The azide group is reduced to a primary amine, typically through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst). This final step yields (R)-GABOB.
Radioligand Binding Assay for GABA Receptor Affinity
This protocol is used to determine the binding affinity (IC50) of (R)-GABOB for GABA receptors.
Methodology:
-
Membrane Preparation: Synaptosomes are prepared from rat brain tissue homogenates through differential centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution (e.g., Tris-HCl) containing a known concentration of a radiolabeled ligand (e.g., [3H]GABA or a specific receptor antagonist) and varying concentrations of the unlabeled test compound ((R)-GABOB).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (EC50) of (R)-GABOB at ionotropic GABA receptors expressed in a controlled system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the human GABA receptor of interest (e.g., ρ1 for GABA_C). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.
-
Drug Application: Solutions containing increasing concentrations of (R)-GABOB are perfused over the oocyte.
-
Current Measurement: The agonist-induced current (e.g., chloride current) is recorded at a fixed holding potential.
-
Data Analysis: The peak current response is plotted against the concentration of (R)-GABOB. The concentration that elicits a half-maximal response (EC50) is calculated by fitting the data to a dose-response curve.[3]
Conclusion
(R)-GABOB is a pharmacologically significant enantiomer of GABOB with well-defined agonist activity at GABA_A, GABA_B, and GABA_C receptors. Its stereoselective potency, particularly at GABA_B and GABA_C receptors, and its ability to penetrate the central nervous system make it a valuable tool for studying GABAergic neurotransmission. The established anticonvulsant properties and influence on neuroendocrine function highlight its therapeutic potential. Further research into its specific interactions with receptor subtypes and its downstream signaling effects will continue to be crucial for the development of novel therapeutics targeting the GABA system.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 标题:Practical synthesis of (R)-γ-amino-β-hydroxybutanoic acid (GABOB) from (R)-epichlorohydrin【化源网】 [chemsrc.com]
Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA allows it to interact with the GABAergic system, making it a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological role of this compound.
Physical and Chemical Properties
This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO3 | [2][3][4] |
| Molecular Weight | 119.12 g/mol | [2][4] |
| Melting Point | 213-215 °C (decomposition) | [5] |
| Boiling Point | ~374.5 °C at 760 mmHg (for racemic mixture) | [4] |
| Specific Rotation ([α]D20) | -20.5° (c=2.08, H2O) | [5] |
| CAS Number | 16504-56-6 | [2] |
| Solubility | Soluble in water. |
Experimental Protocols
Enantioselective Synthesis of this compound
A common method for the enantioselective synthesis of this compound involves the use of a chiral precursor. One such method starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride.[5]
Step 1: Formation of (R)-4-hydroxy-2-pyrrolidone
-
(2S,4R)-4-hydroxyproline methyl ester hydrochloride is treated with an alkali metal alkoxide, followed by t-butyl hypochlorite (B82951) and a tertiary amine in an anhydrous ether solvent.
-
The resulting intermediate, an (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, is not isolated.
-
This intermediate is then reacted with an aqueous solution of an alkali metal hydroxide (B78521) and hydrogen peroxide.
-
Acidification with a mineral acid yields (R)-4-hydroxy-2-pyrrolidone.
Step 2: Hydrolysis to (R)-4-amino-3-hydroxybutyric acid
-
The isolated (R)-4-hydroxy-2-pyrrolidone is hydrolyzed by heating with a mineral acid (e.g., hydrochloric acid or sulfuric acid).[5]
-
The reaction mixture is typically heated under reflux.[5]
Step 3: Purification
-
After hydrolysis, the reaction mixture is passed through a strongly acidic ion-exchange column (H+ form).[5]
-
The column is first eluted with water to remove impurities.
-
(R)-4-amino-3-hydroxybutyric acid is then eluted with a dilute aqueous ammonia (B1221849) solution.[5]
-
The eluate is concentrated under reduced pressure, and the final product can be further purified by recrystallization from a water/ethanol mixture.[5]
A schematic of this synthetic workflow is provided below:
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show signals corresponding to the protons at each carbon. The chemical shifts would be influenced by the adjacent functional groups (amine, hydroxyl, and carboxylic acid).
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule, with their chemical shifts indicating their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 120.066.[2] Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids involve the loss of water (H₂O) and the carboxylic acid group (COOH).[6]
Biological Activity and Signaling Pathways
This compound is a modulator of GABA receptors. It acts as an agonist at GABA-B receptors and is also reported to have activity at GABA-A receptors, though with different enantioselectivity compared to its (S)-isomer.[1][3][7][8] The (R)-enantiomer is a more potent agonist at GABA-B receptors than the (S)-enantiomer.[1]
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.
Upon binding of this compound, the GABA-B receptor activates an associated inhibitory G-protein (Gi/o).[9] This leads to the dissociation of the G-protein into its α and βγ subunits. The βγ subunits can directly activate inwardly rectifying potassium (K+) channels, leading to K+ efflux and hyperpolarization of the neuronal membrane.[9] Both the α and βγ subunits can inhibit adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[9] Additionally, the βγ subunits can inhibit voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release from the presynaptic terminal.[9]
GABA-A Receptor Signaling Pathway
While the (S)-enantiomer is a more potent agonist at GABA-A receptors, the (R)-enantiomer also exhibits some activity.[1] GABA-A receptors are ligand-gated ion channels.
Binding of an agonist to the GABA-A receptor opens its integral chloride (Cl-) channel, leading to an influx of Cl- ions into the neuron.[10] This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.
Conclusion
This compound is a valuable chiral molecule for research in the field of neuroscience and pharmacology. Its specific interactions with GABA receptors, particularly its agonism at GABA-B receptors, make it a target for the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological function to aid researchers in their exploration of this promising compound.
References
- 1. This compound | 16504-56-6 | Benchchem [benchchem.com]
- 2. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Amino-4-hydroxybutyric Acid [drugfuture.com]
- 5. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid
This technical guide provides a comprehensive overview of (R)-3-Amino-4-hydroxybutanoic acid, a significant modulator of the GABAergic system. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental methodologies.
Chemical Identity and Synonyms
This compound is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its stereochemistry plays a crucial role in its biological function.
CAS Numbers: There has been some ambiguity regarding the CAS numbers associated with this compound. The primary CAS number for this compound is 16504-56-6 [1][2][3][4][5]. Another frequently cited CAS number, 7013-07-2 , corresponds to (R)-4-Amino-3-hydroxybutyric acid[6][7][8][9][10]. Based on chemical structure analysis, these are synonymous names for the same enantiomeric compound.
A comprehensive list of synonyms for this compound is provided in the table below.
| Synonym |
| (R)-GABOB |
| (-)-γ-Amino-β-hydroxybutyric acid |
| (R)-(-)-4-Amino-3-hydroxybutanoic acid |
| L-γ-Amino-β-hydroxybutyric Acid |
| R-(–)-γ-Amino-β-hydroxybutyric Acid |
| (–)-β-Hydroxy-GABA |
| (R)-(–)-3-Hydroxy-GABA |
| L-beta-Homoserine |
| (+)-4-Hydroxy-3-aminobutyric acid |
| Butanoic acid, 3-amino-4-hydroxy-, (3R)- |
Quantitative Biological Data
This compound is a modulator of GABA receptors, exhibiting distinct affinities for different receptor subtypes. The following tables summarize the key quantitative data regarding its biological activity.
Table 1: Receptor Binding Affinities (IC50)
| Receptor Subtype | IC50 (µM) | Species | Tissue/System | Reference |
| GABAA | 1 | Rat | Brain synaptosomes | [8] |
| GABAB | 0.35 | Rat | Brain synaptosomes | [8] |
| GABA Uptake | 67 | Rat | Brain synaptosomes | [8] |
Table 2: Receptor Agonist Potency (EC50)
| Receptor Subtype | EC50 (µM) | System | Assay | Reference |
| GABAC | 19 | Human (recombinant) | Patch-clamp on Xenopus oocytes | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for radioligand binding assays to characterize its interaction with GABAA and GABAB receptors.
Synthesis of this compound from (2S,4R)-4-Hydroxyproline
This protocol is a multi-step synthesis adapted from various sources, including patented methods[11][12].
Step 1: Formation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester
-
Suspend 7.24 g (40 mmoles) of rigorously dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride in 40.0 ml of a 1N solution of sodium methoxide (B1231860) in anhydrous methanol.
-
Agitate the suspension by swirling.
-
Concentrate the mixture by evaporation in a rotary evaporator at a bath temperature of 25°C until an oily residue is obtained.
-
Dissolve the residue in 120 ml of a 2:1 (v/v) mixture of absolute tetrahydrofuran (B95107) and absolute diethyl ether.
-
Cool the solution to -40°C.
-
At this temperature, add a solution of t-butyl hypochlorite (B82951) followed by triethylamine (B128534). The alkali metal methoxide, t-butyl hypochlorite, and triethylamine should each be used in a 1 to 1.05-fold molar amount relative to the starting (2S,4R)-4-hydroxyproline ester hydrochloride.
Step 2: Conversion to (R)-4-hydroxy-2-pyrrolidone
-
The resulting solution containing the (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester is used directly in the next step without further purification.
-
Dissolve the intermediate in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).
-
Treat the solution with hydrogen peroxide. The alkali metal hydroxide and hydrogen peroxide are advantageously used in a 1 to 1.05-fold molar amount of the starting ester hydrochloride.
-
Slowly acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to an amount at least equivalent to the alkali metal hydroxide used.
-
Maintain the reaction temperature between 20°C and 50°C.
-
Desalinate the resulting reaction mixture to isolate (R)-4-hydroxy-2-pyrrolidone.
Step 3: Hydrolysis to (R)-4-amino-3-hydroxybutanoic acid
-
Hydrolyze the isolated (R)-4-hydroxy-2-pyrrolidone by heating in the presence of a mineral acid. The mineral acid should be added in a 5 to 10-fold molar amount relative to the (R)-4-hydroxy-2-pyrrolidone.
-
Perform the hydrolysis at a temperature between 90°C and the reflux temperature of the reaction mixture.
-
After completion of the hydrolysis, work up the reaction mixture by treating it with a strongly acidic ion exchanger in the H+ form.
-
Elute the (R)-4-amino-3-hydroxybutanoic acid with a diluted aqueous ammonia (B1221849) solution.
-
Concentrate the eluate to dryness by evaporation under reduced pressure to obtain the final product.
Radioligand Binding Assay for GABAA Receptor
This protocol is adapted from established methods for measuring [3H]muscimol binding to GABAA receptors[13][14][15][16][17].
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compound (this compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Centrifuge, homogenizer, filtration apparatus, scintillation counter
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension with two 10-second bursts at high speed.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in Binding Buffer and determine the protein concentration.
-
Store the membrane preparation at -70°C until use.
Binding Assay:
-
Thaw the membrane preparation and wash twice with Binding Buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer to a final protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [3H]muscimol (e.g., 5 nM) + Binding Buffer.
-
Non-specific Binding: Membranes + [3H]muscimol (e.g., 5 nM) + a high concentration of unlabeled GABA (e.g., 10 µM).
-
Competition Binding: Membranes + [3H]muscimol (e.g., 5 nM) + varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 4 ml of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Radioligand Binding Assay for GABAB Receptor
This protocol is adapted from established methods for measuring [3H]baclofen binding to GABAB receptors[13][18][19][20].
Materials:
-
Rat brain tissue
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
[3H]baclofen (specific activity ~30-60 Ci/mmol)
-
Unlabeled baclofen (B1667701) (for non-specific binding determination)
-
Test compound (this compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Centrifuge, homogenizer, filtration apparatus, scintillation counter
Membrane Preparation:
-
Homogenize rat brains in 100 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and repeat the resuspension and centrifugation steps three more times to thoroughly wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a final protein concentration of approximately 1 mg/ml.
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [3H]baclofen (e.g., 5 nM) + Assay Buffer.
-
Non-specific Binding: Membranes + [3H]baclofen (e.g., 5 nM) + a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Competition Binding: Membranes + [3H]baclofen (e.g., 5 nM) + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 1.5 hours.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 4 ml of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of GABAA and GABAB receptors, as well as a typical experimental workflow for a radioligand binding assay.
Caption: GABAA Receptor Signaling Pathway.
Caption: GABAB Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-beta-Homoserine | 16504-56-6 | FH56138 | Biosynth [biosynth.com]
- 4. Cas 16504-56-6,L-BETA-HOMOSERINE | lookchem [lookchem.com]
- 5. Synthonix, Inc > 16504-56-6 | this compound [synthonix.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 7013-07-2|(R)-4-Amino-3-hydroxybutanoic acid| Ambeed [ambeed.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biosynth.com [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
- 12. JPS63250352A - Production of (r)-4-amino-3-hydroxybutanoic acid - Google Patents [patents.google.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 16. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of [3H]baclofen binding to GABAB receptors in spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological properties, most notably its anticonvulsant effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, physiological effects, and mechanism of action of GABOB, tailored for professionals in the fields of neuroscience research and drug development.
Discovery and History
The journey of GABOB is intrinsically linked to the discovery and understanding of GABA itself. In 1950, Eugene Roberts and Sam Frankel first identified GABA in the mammalian brain. This seminal discovery paved the way for the investigation of related compounds and their physiological roles.
Subsequent research into GABA analogues led to the identification of GABOB. It was found to be an endogenous metabolite, suggesting a natural role in the central nervous system. Early studies quickly highlighted its potential as a therapeutic agent. Notably, Hayashi demonstrated that GABOB is a potent inhibitory factor in the brain, exhibiting greater activity than GABA itself in some contexts. This heightened inhibitory action was attributed to its potential for enhanced transport across the blood-brain barrier compared to GABA. GABOB is utilized medically as a racemic mixture and is approved for the treatment of epilepsy in several countries, including in Europe, Japan, and Mexico.[1]
Synthesis of GABOB
The synthesis of GABOB has been approached through various methods, including stereoselective syntheses to isolate its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological profiles.
One notable synthetic route involves the use of allyl cyanide as a starting material. This four-step synthesis has an overall yield of 38% and utilizes an ultrasonically promoted epoxidation of allyl cyanide with m-chloroperoxybenzoic acid as a key step to form oxiranylacetonitrile.
Another approach involves the oxaziridine-mediated ring expansion of substituted cyclobutanones. In this method, 3-benzyloxy-pyrrolidin-2-one, obtained from the photochemical rearrangement of an oxaziridine (B8769555) derived from 3-benzyloxycyclobutanone, is converted to GABOB through catalytic hydrogenolysis and subsequent acid hydrolysis.
The resolution of GABOB enantiomers is crucial for studying their specific biological activities. This can be achieved through various techniques, including the use of chiral auxiliaries and enzymatic resolution. For instance, diastereomeric salt formation with a chiral resolving agent, such as (S)-mandelic acid, can be employed to separate the enantiomers. Chiral high-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of (R)- and (S)-GABOB.
Physiological Effects
The physiological effects of GABOB are primarily centered on its interaction with the GABAergic system, leading to its notable anticonvulsant properties. It is also known to influence the endocrine system.
Anticonvulsant Activity
GABOB has been demonstrated to possess anticonvulsant properties in various preclinical models. The (S)-(+)-GABOB isomer is reported to be approximately twice as potent as an anticonvulsant compared to the (R)-(-)-GABOB isomer.[1] While effective, GABOB is considered to have relatively low potency when used as a monotherapy and is often more beneficial as an adjunctive treatment for epilepsy.[1]
Endocrine Effects
GABOB has been shown to influence the release of several hormones from the pituitary gland. Intravenous administration of GABOB in humans has been observed to stimulate the release of both prolactin (PRL) and growth hormone (GH).[2]
Mechanism of Action
GABOB exerts its effects by acting as an agonist at GABA receptors.[1] The stereoisomers of GABOB display distinct selectivity and efficacy at the two main types of GABA receptors: GABA-A and GABA-B.
-
(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor.[1]
-
(S)-(+)-GABOB acts as a partial agonist at the GABA-B receptor and an agonist at the GABA-A receptor.[1]
The differential activity of its enantiomers at these receptors underlies the complexity of GABOB's pharmacological profile.
GABOB Signaling Pathways
The interaction of GABOB with GABA receptors initiates downstream signaling cascades that ultimately lead to its physiological effects.
Caption: Signaling pathways of GABOB enantiomers.
Data Presentation
Table 1: Quantitative Data on GABOB's Effect on Hormone Release in Humans
| Hormone | GABOB Dose and Administration | Number of Subjects | Peak Plasma Level Increase (mean ± SEM) | Time to Peak (minutes) |
| Prolactin (PRL) | 100 mg, intravenous | 6 healthy women | 25.5 ± 4.2 ng/mL | 30 |
| Growth Hormone (GH) | 100 mg, intravenous | 6 healthy women | 12.8 ± 2.1 ng/mL | 60 |
| Prolactin (PRL) | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |
| Growth Hormone (GH) | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |
| Cortisol | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |
Note: Data extracted from studies by Fioretti et al. (1978) and other sources.[2][3]
Experimental Protocols
Anticonvulsant Activity Assessment (Pentylenetetrazol Model)
A common method to evaluate the anticonvulsant activity of compounds like GABOB is the pentylenetetrazol (PTZ)-induced seizure model in rodents.
Objective: To determine the protective effect of GABOB against clonic and tonic seizures induced by PTZ.
Materials:
-
Male Swiss mice (20-25 g)
-
Gamma-amino-beta-hydroxybutyric acid (GABOB)
-
Pentylenetetrazol (PTZ)
-
Saline solution (0.9% NaCl)
-
Vehicle for GABOB administration (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group):
-
Vehicle control group
-
Positive control group (e.g., Diazepam)
-
GABOB treatment groups (various doses)
-
-
Drug Administration: Administer GABOB or the vehicle intraperitoneally 30 minutes before the injection of PTZ.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the following parameters:
-
Latency to the first myoclonic jerk
-
Latency to the onset of generalized clonic seizures
-
Presence or absence of tonic hindlimb extension
-
Mortality within 24 hours
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of GABOB with the control group. The percentage of protection against tonic hindlimb extension and mortality is also calculated.
Caption: Experimental workflow for the PTZ anticonvulsant assay.
Radioligand Binding Assay for GABA Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of GABOB enantiomers to GABA receptors using a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of (R)-(-)-GABOB and (S)-(+)-GABOB for GABA-A and GABA-B receptors.
Materials:
-
Rat brain membrane preparation (source of GABA receptors)
-
Radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABA-A; [³H]baclofen for GABA-B)
-
Unlabeled GABOB enantiomers ((R)-(-)-GABOB and (S)-(+)-GABOB)
-
Unlabeled GABA (for determining non-specific binding)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard protocols.
-
Assay Setup: In test tubes, combine the following in the specified order:
-
Incubation buffer
-
Increasing concentrations of unlabeled GABOB enantiomer (or unlabeled GABA for non-specific binding)
-
A fixed concentration of the radiolabeled ligand
-
Rat brain membrane preparation
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of excess unlabeled GABA) from total binding (radioactivity in the absence of any unlabeled competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of the GABOB enantiomer.
-
Determine the IC50 value (the concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
Gamma-amino-beta-hydroxybutyric acid remains a compound of significant interest in the field of neuroscience and pharmacology. Its unique properties as a GABA analogue with stereospecific interactions with GABA-A and GABA-B receptors provide a valuable tool for dissecting the complexities of the GABAergic system. The established anticonvulsant effects of GABOB, coupled with its influence on the endocrine system, underscore the potential for further research and development of novel therapeutic strategies targeting the GABAergic pathways. This technical guide serves as a foundational resource for professionals seeking to understand and build upon the existing knowledge of this fascinating molecule.
References
- 1. neurology.org [neurology.org]
- 2. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effects of gamma-aminohydroxybutyric acid (GABOB) on growth hormone, prolactin and cortisol release in man [pubmed.ncbi.nlm.nih.gov]
(R)-3-Amino-4-hydroxybutanoic Acid: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-3-Amino-4-hydroxybutanoic acid, a significant gamma-aminobutyric acid (GABA) derivative. This document synthesizes available data on its stability under various conditions, outlines methodologies for its analysis, and presents its metabolic context. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Storage and Stability Summary
This compound, also known as GABOB, exhibits distinct stability profiles in its solid and solution forms. Adherence to recommended storage conditions is crucial to maintain its integrity and purity for research and pharmaceutical applications.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep desiccated.[1] |
| 4°C | 2 years | Store in a cool, dry, well-ventilated area in a tightly closed container.[1] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid multiple freeze/thaw cycles.[1] |
| -20°C | 1 to 3 months | Protect from light.[1] |
It is crucial to note that the compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Exposure to these substances can lead to degradation. Under fire conditions, decomposition may result in the emission of toxic fumes.
Metabolic Pathway of this compound
This compound is an endogenous molecule and a metabolite of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Its formation is primarily a result of the hydroxylation of GABA. The metabolic degradation of GABA occurs in the mitochondrial matrix, where it is converted to succinate (B1194679) through the action of two key enzymes: 4-aminobutyrate aminotransferase and succinate semialdehyde dehydrogenase.[2]
Forced Degradation Studies and Stability-Indicating Methods
To ensure the quality and shelf-life of pharmaceutical products, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions to identify potential degradation products and establish stability-indicating analytical methods.
General Protocol for Forced Degradation Studies
A general workflow for conducting forced degradation studies on this compound is outlined below, based on ICH guidelines. The goal is to achieve a target degradation of 5-20%.[3]
Table 2: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[4] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[4] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature. |
| Thermal Degradation | Solid drug substance exposed to dry heat (e.g., 70-80°C). |
| Photolytic Degradation | Exposure to a combination of visible and UV light (as per ICH Q1B guidelines).[4] |
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. A previously developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of GABOB in pharmaceutical tablets provides a strong foundation.[5]
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: RP-18 column.[5]
-
Mobile Phase: 0.01 M sodium heptasulfonate solution, with the pH adjusted to 2.4.[5]
-
Detection: UV detection at 210 nm.[5]
-
Flow Rate: To be optimized for adequate separation.
-
Injection Volume: To be determined based on concentration and sensitivity.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5] The specificity of the method must be established by demonstrating that the API peak is free from any interference from degradation products, impurities, or excipients.
Potential Degradation Pathways
Based on the chemical structure of this compound and its known incompatibilities, several degradation pathways can be postulated under stress conditions.
-
Hydrolysis: Under acidic or basic conditions, the ester linkage in a potential lactone intermediate could be susceptible to hydrolysis. The amino and carboxylic acid groups themselves are generally stable to hydrolysis under typical forced degradation conditions.
-
Oxidation: The primary alcohol and the secondary amine functionalities could be susceptible to oxidation, potentially leading to the formation of aldehydes, carboxylic acids, or N-oxides.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are possible degradation pathways for amino acids.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various photoproducts. The specific nature of these products would require experimental identification.
Further studies employing techniques such as mass spectrometry (MS) are necessary to identify and characterize the specific degradation products formed under each stress condition, thereby fully elucidating the degradation pathways of this compound. This information is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of therapeutic products containing this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Degradation of GABA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of (R)-3-Amino-4-hydroxybutanoic acid in different solvents
An In-depth Technical Guide to the Solubility of (R)-3-Amino-4-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a compound also known as (R)-GABOB. The information herein is curated for professionals in research and development who require precise solubility data and robust experimental methodologies for their work.
Introduction to this compound
This compound is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1] It is recognized for its potential as a GABA receptor modulator, binding to both GABA-A and GABA-B receptors.[2] Structurally, it is a beta-amino acid, specifically butanoic acid substituted with an amino group at the 3rd position and a hydroxy group at the 4th position.[3] Understanding its solubility is critical for its application in various experimental and pharmaceutical contexts, from in vitro assays to formulation development.
Solubility Profile
The solubility of amino acids like this compound is fundamentally governed by their zwitterionic nature, possessing both an acidic carboxyl group and a basic amino group. This allows for significant interaction with polar solvents. Solubility is influenced by factors such as the solvent's polarity, pH, and temperature.[4][5][6]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. Data for this specific molecule is limited, so information on closely related compounds is also provided for context.
| Solvent System | Concentration | Temperature | pH | Notes |
| This compound | ||||
| Phosphate-Buffered Saline (PBS) | 10 mg/mL[2] | Not Specified | 7.2[2] | A commonly used biological buffer. |
| Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | Not Specified | Not Applicable | A common solvent for organic compounds. |
| Related Compounds | ||||
| Gamma-aminobutyric acid (GABA) in Water | 1300 g/L (1,300,000 mg/L)[9] | 20 °C | 7[9] | GABA is the parent compound. High water solubility is noted. |
| 4-Hydroxybutanoic acid (GHB) in Water | Highly Soluble[10] | Room Temperature | Not Specified | This related compound shows high aqueous solubility due to its hydroxyl and carboxylic acid groups.[10] |
| 4-Hydroxybutanoic acid (GHB) in Ethanol | Soluble[10] | Room Temperature | Not Applicable | Also shows good solubility in polar organic solvents.[10] |
| 4-Hydroxybutanoic acid (GHB) in Acetone | Soluble[10] | Room Temperature | Not Applicable | Soluble in other common organic solvents.[10] |
Factors Influencing Solubility
The solubility of amino acids is a complex interplay of various factors. The diagram below illustrates the key relationships influencing the dissolution of this compound.
References
- 1. This compound | 16504-56-6 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. medkoo.com [medkoo.com]
- 8. GABOB (beta-hydroxy-GABA) | CAS 7013-05-0 | Sun-shinechem [sun-shinechem.com]
- 9. Gamma-aminobutyric acid [sitem.herts.ac.uk]
- 10. solubilityofthings.com [solubilityofthings.com]
(R)-3-Amino-4-hydroxybutanoic acid molecular weight and formula
(R)-3-Amino-4-hydroxybutanoic acid, a derivative of the primary inhibitory neurotransmitter gamma-aminobutyric acid (GABA), possesses specific physicochemical properties crucial for its biological activity and application in research.[1] Its molecular structure and resulting characteristics are detailed below.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the following table. These values are essential for stoichiometric calculations in experimental settings and for the characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C4H9NO3 | PubChem[2], Cayman Chemical[3] |
| Molecular Weight | 119.12 g/mol | PubChem[2][4], Benchchem[1] |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid | PubChem[2] |
| CAS Number | 16504-56-6 | Benchchem[1] |
This technical summary provides the core physicochemical data for this compound. The requested sections on detailed experimental protocols and signaling pathway diagrams are not applicable to the determination of these fundamental molecular properties. Molecular weight and formula are typically determined from the compound's structure and confirmed through techniques like mass spectrometry.[2]
References
Methodological & Application
Enantioselective Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Amino-4-hydroxybutanoic acid, a valuable chiral building block in the pharmaceutical industry. The (R)-enantiomer of 3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a neuromodulator with antiepileptic and hypotensive activities. Its synthesis is of significant interest for the development of various therapeutics.
Synthetic Strategies Overview
Several enantioselective strategies have been developed for the synthesis of this compound, primarily relying on the use of chiral starting materials. This document will focus on two prominent and efficient routes:
-
From (R)-ethyl 4-chloro-3-hydroxybutanoate: A robust three-step synthesis involving azide (B81097) substitution, hydrogenation, and hydrolysis.
-
From (R)-epichlorohydrin: A six-step synthesis offering an alternative chiral starting point.[1]
Other notable starting materials for the synthesis of (R)-GABOB include L-ascorbic acid and (2S,4R)-4-hydroxyproline.[2]
Data Presentation
The following table summarizes the quantitative data for the key synthetic routes discussed.
| Starting Material | Key Steps | Intermediate(s) | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| (R)-ethyl 4-chloro-3-hydroxybutanoate | 1. Azidation 2. Hydrogenation 3. Hydrolysis | Ethyl (R)-4-azido-3-hydroxybutanoate, Ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride | 69% | >99% | [3] |
| (R)-epichlorohydrin | Six-step synthesis | Not specified in detail | 57% | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-ethyl 4-chloro-3-hydroxybutanoate
This protocol details a three-step synthesis from commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate.
Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate
-
To a solution of (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 95 °C and stir for 40 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield ethyl (R)-4-azido-3-hydroxybutanoate.
-
Yield: 80%[3]
-
Step 2: Synthesis of Ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride
-
Dissolve ethyl (R)-4-azido-3-hydroxybutanoate (1.0 eq) in a mixture of ethanol (B145695) and a small amount of chloroform (B151607).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) for 24 hours at room temperature. The presence of chloroform generates HCl in situ, which protects the newly formed amine.[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride.
-
Yield: 95%[3]
-
Step 3: Synthesis of this compound
-
Reflux the ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride (1.0 eq) in 1.6 M hydrochloric acid for 3 hours.[3]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by ion-exchange chromatography (e.g., Amberlite resin), eluting with aqueous ammonia.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid.
-
Yield: 92%[3]
-
Protocol 2: Synthesis from (R)-epichlorohydrin (General Overview)
An efficient synthesis of (R)-GABOB from (R)-epichlorohydrin has been reported in six steps with an overall yield of 57%.[1] While the detailed experimental procedures for each step are not fully available in the reviewed literature, this route represents a viable alternative for the enantioselective synthesis of the target molecule.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC). A common approach involves the use of a chiral stationary phase, such as a crown ether-based column (e.g., CROWNPAK CR(+)), with an acidic aqueous mobile phase. Detection is typically performed using a UV detector at a low wavelength (e.g., 200 nm).
Visualizations
Synthetic Pathway from (R)-ethyl 4-chloro-3-hydroxybutanoate
Caption: Synthetic route to (R)-GABOB from (R)-ethyl 4-chloro-3-hydroxybutanoate.
Experimental Workflow for Synthesis from (R)-ethyl 4-chloro-3-hydroxybutanoate
Caption: Workflow for the synthesis of (R)-GABOB.
References
Protocol for the Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB) from L-Malic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a chiral molecule of significant interest in the pharmaceutical industry due to its activity as a neuromodulator in the central nervous system. As the biologically active enantiomer, its stereoselective synthesis is crucial for the development of therapeutic agents. This protocol details a concise and efficient method for the synthesis of (R)-GABOB starting from the readily available and inexpensive chiral precursor, L-malic acid.
The synthetic strategy involves the protection of the carboxylic acid groups of L-malic acid, followed by the selective reduction of one of the ester groups. The resulting hydroxyl group is then converted into a leaving group to facilitate nucleophilic substitution with an azide (B81097) moiety. Subsequent reduction of the azide and the remaining ester group, followed by deprotection, yields the final product, (R)-GABOB. This method provides a reliable pathway to obtain the desired enantiomer with high purity.
Data Presentation
| Step No. | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 1 | (S)-Dimethyl malate (B86768) | C₆H₁₀O₅ | 162.14 | L-Malic acid | SOCl₂, CH₃OH | - | 12 h | 95 |
| 2 | (S)-Methyl 3,4-dihydroxybutanoate | C₅H₁₀O₄ | 134.13 | (S)-Dimethyl malate | BH₃·S(CH₃)₂ | THF | 6 h | 85 |
| 3 | (S)-Methyl 3-hydroxy-4-azidobutanoate | C₅H₉N₃O₃ | 159.14 | (S)-Methyl 3,4-dihydroxybutanoate | MsCl, Et₃N, NaN₃ | DMF | 24 h | 80 |
| 4 | (R)-4-Amino-3-hydroxybutanoic acid ((R)-GABOB) | C₄H₉NO₃ | 119.12 | (S)-Methyl 3-hydroxy-4-azidobutanoate | H₂, Pd/C, H₂O | - | 12 h | 90 |
Experimental Protocols
Step 1: Synthesis of (S)-Dimethyl malate
-
Preparation: To a solution of L-malic acid (13.4 g, 0.1 mol) in methanol (B129727) (200 mL), slowly add thionyl chloride (SOCl₂, 15 mL, 0.2 mol) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (S)-dimethyl malate as a colorless oil.
Step 2: Synthesis of (S)-Methyl 3,4-dihydroxybutanoate
-
Preparation: Dissolve (S)-dimethyl malate (16.2 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C and add borane-dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂, 10 M, 11 mL, 0.11 mol) dropwise. Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Quench the reaction by the slow addition of methanol (20 mL) at 0 °C. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:1) to yield (S)-methyl 3,4-dihydroxybutanoate.
Step 3: Synthesis of (S)-Methyl 3-hydroxy-4-azidobutanoate
-
Preparation: Dissolve (S)-methyl 3,4-dihydroxybutanoate (13.4 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 150 mL). Add triethylamine (B128534) (Et₃N, 21 mL, 0.15 mol) and cool the mixture to 0 °C.
-
Reaction: Add methanesulfonyl chloride (MsCl, 8.5 mL, 0.11 mol) dropwise. Stir the reaction for 2 hours at 0 °C, then add sodium azide (NaN₃, 9.75 g, 0.15 mol). Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into ice water (300 mL) and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
Step 4: Synthesis of (R)-4-Amino-3-hydroxybutanoic acid ((R)-GABOB)
-
Preparation: Dissolve the crude (S)-methyl 3-hydroxy-4-azidobutanoate (15.9 g, 0.1 mol) in water (100 mL).
-
Reaction: Add 10% palladium on carbon (Pd/C, 1 g) to the solution. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with water.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of water and ethanol (B145695) to afford pure (R)-4-amino-3-hydroxybutanoic acid.
Mandatory Visualization
Caption: Synthetic workflow for (R)-GABOB from L-malic acid.
Application Notes and Protocols for the Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB) from (2S,4R)-4-Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of (R)-γ-amino-β-hydroxybutyric acid, commonly known as (R)-GABOB, utilizing the readily available chiral starting material, (2S,4R)-4-hydroxyproline. The synthesis proceeds through a three-step sequence involving the formation of an intermediate, (R)-4-hydroxy-2-pyrrolidone, followed by oxidative cleavage and subsequent hydrolysis to yield the target molecule. This method offers a practical and economical route to (R)-GABOB, a compound of significant pharmacological interest.
Introduction
(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a chiral molecule with important applications in the pharmaceutical industry, primarily as an anticonvulsant and antihypertensive agent. The stereochemistry at the β-carbon is crucial for its biological activity. This protocol outlines a robust and stereocontrolled synthesis of the (R)-enantiomer starting from (2S,4R)-4-hydroxyproline, a natural amino acid, making it an attractive chiral pool starting material. The synthesis is efficient and avoids the need for expensive reagents or complex purification steps.
Overall Synthetic Scheme
The synthesis of (R)-GABOB from (2S,4R)-4-hydroxyproline is a three-step process, as depicted in the workflow diagram below. The key transformations involve the conversion of the starting material to an intermediate lactam, followed by an oxidative ring-opening and final hydrolysis.
Caption: Synthetic workflow for (R)-GABOB from (2S,4R)-4-Hydroxyproline.
Experimental Protocols
The following protocols are based on the method described in US Patent 4,886,908 A.[1]
Step 1: Synthesis of (R)-4-Hydroxy-2-pyrrolidone
This step involves the conversion of the methyl or ethyl ester hydrochloride of (2S,4R)-4-hydroxyproline to the corresponding (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, which is then rearranged to (R)-4-hydroxy-2-pyrrolidone without isolation of the intermediate.
Materials and Reagents:
| Reagent | Molar Ratio (relative to starting material) |
| (2S,4R)-4-Hydroxyproline Ester Hydrochloride | 1.0 |
| t-Butyl Hypochlorite | 1.0 - 1.05 |
| Triethylamine | 1.0 - 1.05 |
| Alkali Metal Methoxide (B1231860) or Ethoxide | 1.0 - 1.05 |
| Absolute Tetrahydrofuran (B95107) or 1,2-Dimethoxyethane | - |
| Absolute Diethyl Ether (optional) | - |
Procedure:
-
Suspend the hydrochloride of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline in absolute tetrahydrofuran or 1,2-dimethoxyethane. The reaction can also be performed in a mixture of one of these ethers with absolute diethyl ether.
-
Cool the suspension to a temperature between -40°C and -20°C.
-
Add t-butyl hypochlorite (1.0 to 1.05 molar equivalents) to the cooled suspension.
-
After the addition of t-butyl hypochlorite, add triethylamine (1.0 to 1.05 molar equivalents) at a temperature between -20°C and +10°C.
-
Following the addition of triethylamine, treat the reaction mixture with an alkali metal methoxide or ethoxide (1.0 to 1.05 molar equivalents) at a temperature between 10°C and 30°C to induce the rearrangement to (R)-4-hydroxy-2-pyrrolidone.
-
The resulting (R)-4-hydroxy-2-pyrrolidone can be isolated for characterization or used directly in the next step.
Step 2: Oxidative Cleavage of (R)-4-Hydroxy-2-pyrrolidone
The intermediate lactam undergoes oxidative cleavage to form a precursor to (R)-GABOB.
Materials and Reagents:
| Reagent | Molar Ratio (relative to starting material) |
| (R)-4-Hydroxy-2-pyrrolidone | 1.0 |
| Alkali Metal Hydroxide | 1.0 - 1.05 |
| Hydrogen Peroxide | 1.0 - 1.05 |
| Mineral Acid | At least equivalent to the alkali metal hydroxide |
Procedure:
-
Dissolve the (R)-4-hydroxy-2-pyrrolidone from Step 1 in a suitable solvent.
-
Treat the solution with an alkali metal hydroxide (1.0 to 1.05 molar equivalents) and hydrogen peroxide (1.0 to 1.05 molar equivalents). The reaction is typically performed at a temperature between 20°C and 50°C.
-
After the oxidative cleavage is complete, neutralize the reaction mixture by adding a mineral acid in an amount at least equivalent to the alkali metal hydroxide used.
Step 3: Hydrolysis to (R)-GABOB
The final step is the hydrolysis of the product from the oxidative cleavage to yield (R)-GABOB.
Materials and Reagents:
| Reagent | Molar Ratio (relative to intermediate) |
| Mineral Acid | 5.0 - 10.0 |
Procedure:
-
To the product of the oxidative cleavage from Step 2, add a 5 to 10-fold molar excess of a mineral acid.
-
Heat the reaction mixture to a temperature between 90°C and the reflux temperature of the mixture.
-
Upon completion of the hydrolysis, the desired (R)-4-amino-3-hydroxybutyric acid can be isolated and purified using standard techniques such as crystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (R)-GABOB from (2S,4R)-4-hydroxyproline ester hydrochloride.
| Step | Product | Typical Yield | Key Reaction Parameters |
| 1. Conversion to Lactam | (R)-4-Hydroxy-2-pyrrolidone | High | Temperature Control: - t-Butyl hypochlorite addition: -40°C to -20°C- Triethylamine addition: -20°C to +10°C- Rearrangement: 10°C to 30°CReagent Stoichiometry: - All reagents used in 1.0 to 1.05 molar equivalents. |
| 2. Oxidative Cleavage | (R)-GABOB Precursor | High | Temperature: 20°C to 50°CReagent Stoichiometry: - Alkali metal hydroxide and hydrogen peroxide in 1.0 to 1.05 molar equivalents. |
| 3. Hydrolysis | (R)-GABOB | High | Temperature: 90°C to refluxReagent Stoichiometry: - 5 to 10-fold molar excess of mineral acid. |
Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and stereochemical relationships in the synthesis.
Caption: Key transformations in the synthesis of (R)-GABOB.
Conclusion
The described method provides a clear and efficient pathway for the synthesis of enantiomerically pure (R)-GABOB from an inexpensive and readily available chiral starting material. The protocol is well-defined, with specific reaction conditions and reagent stoichiometries, making it suitable for implementation in both research and process development settings. The stereochemical integrity is maintained throughout the synthesis, ensuring the production of the desired biologically active enantiomer.
References
Application Notes and Protocols for the Purification of (R)-3-Amino-4-hydroxybutanoic Acid by Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral beta-amino acid with significant biological activity, making it a molecule of interest in pharmaceutical research and development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) allows it to interact with the GABAergic system. Efficient purification of the (R)-enantiomer is crucial for its therapeutic application, as stereochemistry plays a critical role in its biological function.
Ion exchange chromatography (IEC) is a robust and scalable technique for the purification of amino acids from complex mixtures such as fermentation broths or synthetic reaction media. This method separates molecules based on their net charge, which is dependent on the pH of the solution. By manipulating the pH, this compound can be selectively bound to and eluted from an ion exchange resin, effectively separating it from impurities with different charge characteristics.
This document provides a detailed protocol for the purification of this compound using strong cation exchange (SCX) chromatography, a widely applicable method for amino acid purification.
Physicochemical Properties and Purification Principle
The purification strategy is based on the ionization state of this compound at different pH values. The molecule contains a carboxylic acid group and an amino group, with approximate pKa values of 4.1 and 9.6, respectively.
-
Below pH 4.1: The carboxylic acid group is largely protonated (neutral), and the amino group is protonated (positive), resulting in a net positive charge.
-
Between pH 4.1 and 9.6: The carboxylic acid group is deprotonated (negative), and the amino group is protonated (positive), resulting in a zwitterionic form with a net neutral charge.
-
Above pH 9.6: The carboxylic acid group is deprotonated (negative), and the amino group is deprotonated (neutral), resulting in a net negative charge.
The principle of the described cation exchange chromatography is to load the sample onto the resin at a pH where this compound has a net positive charge (pH < 4.1). Under these conditions, the positively charged molecule will bind to the negatively charged sulfonic acid functional groups of the strong cation exchange resin. Impurities that are neutral or negatively charged will not bind and will be washed away. The bound this compound is then eluted by increasing the pH, which neutralizes the positive charge on the amino group, weakening its interaction with the resin and causing it to elute from the column.
Data Presentation
Table 1: Recommended Strong Cation Exchange Resins and Typical Properties
| Resin Name | Functional Group | Matrix | Particle Size (mesh) | Capacity (meq/mL) | Maximum Operating Temperature |
| Dowex® 50WX8 | Sulfonic Acid | Styrene Divinylbenzene (gel) | 16-50 | ~1.7 | 120°C |
| Amberlite® IR-120 (H) | Sulfonic Acid | Styrene Divinylbenzene | - | - | - |
Table 2: Summary of a Typical Purification Cycle for this compound
| Step | Parameter | Typical Value/Range | Purpose |
| Sample Preparation | pH Adjustment | 2.0 - 3.0 | Ensure positive charge for binding |
| Filtration | 0.45 µm | Remove particulate matter | |
| Column Equilibration | Equilibration Buffer | Deionized Water or 0.1 M HCl | Prepare resin for sample loading |
| Volume | 3-5 Column Volumes (CV) | Ensure stable baseline | |
| Sample Loading | Flow Rate | 1-3 CV/hour | Allow sufficient time for binding |
| Washing | Wash Buffer | Deionized Water | Remove unbound impurities |
| Volume | 2-3 CV | ||
| Elution | Eluent | 0.5 - 2 M Ammonium (B1175870) Hydroxide (B78521) | Increase pH to elute the target molecule |
| Elution Type | Step Gradient | Rapid elution | |
| Volume | 2-5 CV | ||
| Resin Regeneration | Regenerant | 1-2 M HCl | Remove any remaining bound species and reprotonate the resin |
| Volume | 3-5 CV | Prepare resin for subsequent runs | |
| Final Rinse | Rinse Solution | Deionized Water | Remove excess regenerant |
| Volume | 3-5 CV (until pH is neutral) |
Experimental Protocols
Materials and Reagents
-
Strong Cation Exchange Resin (e.g., Dowex® 50WX8 or Amberlite® IR-120 H form)
-
Chromatography column
-
Crude this compound sample
-
Hydrochloric Acid (HCl), analytical grade
-
Ammonium Hydroxide (NH₄OH), analytical grade
-
Deionized Water
-
pH meter
-
Peristaltic pump or FPLC system
-
Fraction collector
-
Analytical balance
-
Filtration apparatus (0.45 µm filter)
Protocol 1: Purification of this compound
-
Resin Preparation and Column Packing:
-
Suspend the required amount of strong cation exchange resin in deionized water.
-
Allow the resin to settle and decant the supernatant to remove fine particles. Repeat this step 2-3 times.
-
Prepare a slurry of the resin in deionized water and pour it into the chromatography column.
-
Allow the resin to pack under gravity or with the aid of a pump. Ensure a uniformly packed bed with no air bubbles.
-
The packed column should be washed with 2-3 column volumes (CV) of deionized water.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of deionized water.
-
Adjust the pH of the sample solution to 2.0-3.0 with 1 M HCl. This ensures that the amino group is protonated, and the molecule carries a net positive charge.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing it with 3-5 CV of deionized water or 0.1 M HCl until the pH of the effluent is stable and matches the pH of the equilibration buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a controlled flow rate of 1-3 CV/hour.
-
Collect the flow-through for analysis to ensure the target molecule has bound to the resin.
-
-
Washing:
-
After loading the entire sample, wash the column with 2-3 CV of deionized water to remove any unbound or weakly bound impurities.
-
Monitor the UV absorbance (at ~210 nm) of the effluent. The washing step is complete when the absorbance returns to baseline.
-
-
Elution:
-
Elute the bound this compound by passing a solution of 0.5 - 2 M ammonium hydroxide through the column.
-
Maintain a flow rate of 1-2 CV/hour.
-
Collect fractions of a defined volume (e.g., 0.5 CV per fraction).
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound. This can be done using techniques such as:
-
Thin-Layer Chromatography (TLC): Spot the fractions on a TLC plate and develop it with a suitable mobile phase. Visualize the spots with a ninhydrin (B49086) stain.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the concentration and purity of the target molecule in each fraction. A reversed-phase column with UV detection at 210 nm can be used.[1]
-
-
Pool the fractions containing the pure this compound.
-
-
Post-Elution Processing:
-
The pooled fractions containing ammonium hydroxide can be concentrated under reduced pressure to remove the volatile base and water, yielding the purified this compound.
-
Protocol 2: Resin Regeneration
To ensure the longevity and consistent performance of the ion exchange resin, it is crucial to regenerate it after each use.
-
Post-Elution Wash:
-
After the elution of the target molecule, wash the column with 2-3 CV of deionized water.
-
-
Regeneration:
-
Pass 3-5 CV of 1-2 M HCl through the column to remove any strongly bound impurities and to convert the resin back to the H⁺ form.
-
-
Final Rinse:
-
Wash the column with deionized water until the pH of the effluent is neutral. This removes any excess acid.
-
-
Storage:
-
For short-term storage, the resin can be kept in deionized water.
-
For long-term storage, it is recommended to store the resin in a 20% ethanol (B145695) solution to prevent microbial growth.
-
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in cation exchange purification.
References
Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (R)-3-Amino-4-hydroxybutanoic Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as GABOB, is the chiral form of β-hydroxy-γ-aminobutyric acid. It is an endogenous metabolite with potential neuromodulatory activities. The accurate and sensitive quantification of specific enantiomers like this compound is crucial in various research fields, including drug development, clinical diagnostics, and metabolomics, to understand its pharmacokinetic profile and physiological roles. This application note presents a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of this compound in human plasma. The method utilizes a chiral stationary phase for the separation of enantiomers without the need for derivatization, coupled with a triple quadrupole mass spectrometer for high selectivity and sensitivity.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
(S)-3-Amino-4-hydroxybutanoic acid reference standard
-
(R,S)-3-Amino-4-hydroxybutanoic acid-d2 (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
Formic acid (FA), LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of internal standard working solution (e.g., 1 µg/mL of (R,S)-3-Amino-4-hydroxybutanoic acid-d2 in 50% MeOH).
-
Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:ACN with 0.1% FA).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography
-
Instrument: UHPLC system
-
Column: Chiral column, such as a CHIROBIOTIC T2, 100 mm x 2.1 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-2.0 min: 5% B
-
2.0-8.0 min: 5% to 50% B
-
8.0-8.1 min: 50% to 95% B
-
8.1-10.0 min: 95% B
-
10.0-10.1 min: 95% to 5% B
-
10.1-15.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
This compound: m/z 120.1 -> 102.1
-
Internal Standard ((R,S)-3-Amino-4-hydroxybutanoic acid-d2): m/z 122.1 -> 104.1
-
Data Presentation
The quantitative performance of the method should be evaluated. The following table provides expected performance characteristics based on similar assays for small polar molecules.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-115% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the selective and sensitive quantification of this compound in human plasma. The use of a chiral column allows for the direct analysis of the enantiomer without derivatization, simplifying the workflow. The described sample preparation, chromatography, and mass spectrometry conditions provide a solid foundation for researchers in drug development and clinical research requiring accurate measurement of this and similar chiral compounds in biological matrices.
Application Note: 1H NMR Spectrum Analysis of (R)-3-Amino-4-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule of significant interest in neuroscience and drug development. It is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with GABA receptors. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This application note provides a detailed protocol and analysis of the 1H NMR spectrum of this compound.
Molecular Structure and Proton Designations
The structure of this compound contains three distinct proton environments along its carbon backbone, excluding the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. These are designated as H-2a/b, H-3, and H-4a/b for the purpose of NMR analysis.
Caption: Molecular structure of this compound with proton designations.
1H NMR Spectral Data
The following table summarizes the expected 1H NMR spectral data for this compound in deuterium (B1214612) oxide (D₂O). The chemical shifts are referenced to the residual water peak. The data is based on the analysis of the racemic mixture, DL-4-Amino-3-hydroxybutyric acid, with proposed assignments for the (R)-enantiomer.[1]
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constants (J, Hz) |
| H-2a, H-2b | ~2.45 | dd | J(2a,2b) ≈ 16.5, J(2a,3) ≈ 8.0, J(2b,3) ≈ 5.0 |
| H-3 | ~4.22 | m | - |
| H-4a, H-4b | ~3.07 | m | - |
Note: The protons on C2 (H-2a and H-2b) are diastereotopic and are expected to appear as a complex multiplet, approximated here as a doublet of doublets. The protons on C4 (H-4a and H-4b) are also diastereotopic. The signal for H-3 is expected to be a multiplet due to coupling with the protons on C2 and C4. The use of D₂O as a solvent results in the exchange of the labile protons of the -NH₂, -OH, and -COOH groups with deuterium, rendering them silent in the 1H NMR spectrum.
Experimental Protocol
This section details the procedure for acquiring a high-quality 1H NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D) to the vial.
-
Dissolution: Gently vortex or shake the vial to fully dissolve the sample. The compound is soluble in water.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[3]
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Pulse Sequence | zg30 or similar |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 12 ppm |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual HDO peak at δ 4.79 ppm.
-
Integration: Integrate the signals corresponding to the H-2, H-3, and H-4 protons. The integral ratios should correspond to the number of protons (2:1:2).
Experimental Workflow
The following diagram illustrates the workflow for the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the 1H NMR spectral analysis of this compound. The provided data and protocols are intended to assist researchers, scientists, and drug development professionals in the accurate characterization of this important molecule. Adherence to the detailed experimental procedures will ensure the acquisition of high-quality spectra suitable for structural verification and purity assessment.
References
Application of (R)-3-Amino-4-hydroxybutanoic Acid in Neuroscience Research
Application Note and Protocols
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA). It functions as a modulator of GABA receptors, exhibiting activity as an agonist at GABAA, GABAB, and GABAC receptors. Notably, (R)-GABOB displays a higher potency for GABAB and GABAC receptors compared to its (S)-enantiomer.[1][2] Its ability to cross the blood-brain barrier, albeit to a limited extent, and its interaction with the primary inhibitory receptor systems in the brain make it a valuable tool for neuroscience research, particularly in studies related to neuronal excitability, synaptic transmission, and pathological conditions such as epilepsy and anxiety.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1][3] |
| CAS Number | 7013-07-2 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action
This compound exerts its effects primarily through the activation of GABA receptors. It is a full agonist at GABAC receptors and a potent agonist at GABAB receptors.[1][2] The activation of GABAB receptors, which are G-protein coupled receptors (GPCRs), is a key mechanism for its neuromodulatory effects.[4][5][6]
The signaling pathway initiated by the activation of GABAB receptors by this compound is depicted below.
Caption: Signaling pathway of this compound via GABA-B receptor activation.
Quantitative Data
The following table summarizes the quantitative data on the interaction of this compound with GABA receptors.
| Parameter | Receptor | Preparation | Value | Reference |
| IC₅₀ | GABAA | Rat brain synaptosomes | 1 µM | [1] |
| IC₅₀ | GABAB | Rat brain synaptosomes | 0.35 µM | [1] |
| IC₅₀ | GABA Uptake | Rat brain synaptosomes | 67 µM | [1] |
| EC₅₀ | GABAC (human, recombinant) | Xenopus oocytes | 19 µM | [1] |
| In vivo Dose | Anticonvulsant effect | Cat model of seizures | 20 mg/animal | [1] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes how to assess the effect of this compound on neuronal activity and synaptic transmission in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Puff application system (Picospritzer)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
-
Drug Application:
-
Prepare a stock solution of this compound in water or PBS and dilute to the final concentration in aCSF.
-
Apply the drug via bath application or locally using a puff pipette (10-50 µM is a common starting concentration range for GABA receptor agonists).[7] For puff application, position the pipette 20-40 µm from the recorded neuron.[7]
-
-
Data Analysis:
-
Analyze changes in neuronal properties such as membrane potential, input resistance, and the frequency and amplitude of synaptic currents before, during, and after drug application.
-
Caption: Workflow for in vitro electrophysiology experiments.
In Vivo Microdialysis
This protocol outlines a method to measure the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system for neurotransmitter analysis
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.[8] Secure the cannula with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with sterile aCSF at a low flow rate (e.g., 0.5-2 µL/min).[8]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in extracellular neurotransmitter levels (e.g., GABA, glutamate).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify neurotransmitter concentrations.
-
Caption: Workflow for in vivo microdialysis experiments.
Rodent Behavioral Assays
This section provides a general framework for assessing the effects of this compound on anxiety-like behavior in rodents.
Commonly Used Tests:
-
Elevated Plus Maze (EPM): Measures anxiety by assessing the rodent's preference for open versus enclosed arms of the maze.
-
Open Field Test (OFT): Assesses anxiety and locomotor activity by observing the animal's exploration of a novel, open arena.
-
Light-Dark Box Test: Based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.
General Protocol:
-
Animal Acclimation:
-
House the animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Handle the animals for several days before the test to reduce stress.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Administer the drug at a predetermined time before the test (e.g., 30 minutes prior for intraperitoneal injection). Doses should be determined based on pilot studies, but a starting point could be in the range of 10-50 mg/kg.
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Place the animal in the testing apparatus and record its behavior for a set duration (e.g., 5-10 minutes).
-
Use an automated video tracking system to record parameters such as time spent in different zones, distance traveled, and number of entries into specific areas.
-
-
Data Analysis:
-
Analyze the collected behavioral data and compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the GABAergic system in the CNS. Its agonist activity at GABA receptors, particularly GABAB receptors, allows for the targeted modulation of neuronal inhibition. The protocols and data provided in this document offer a foundation for researchers to design and execute experiments aimed at elucidating the role of the GABAergic system in various physiological and pathological processes. Further dose-finding and pharmacokinetic studies are recommended for specific in vivo applications to optimize experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor modulation of excitatory and inhibitory synaptic transmission onto rat CA3 hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-GABOB as a GABA-B Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). (R)-GABOB functions as an agonist at GABA-B receptors, a class of G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[1][2] The activation of GABA-B receptors is critical in modulating neuronal excitability and synaptic transmission.[3] This document provides detailed application notes and experimental protocols for utilizing (R)-GABOB as a GABA-B receptor agonist in a research setting.
(R)-GABOB exhibits stereoselectivity, with the (R)-enantiomer being more potent at GABA-B receptors compared to the (S)-enantiomer.[1] While (R)-GABOB is a valuable tool for studying GABA-B receptor function, it is important to note that it also displays activity at other GABA receptor subtypes, such as GABA-A and GABA-A-rho receptors, which should be considered in experimental design.
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) by an agonist like (R)-GABOB initiates a signaling cascade through its coupling to pertussis toxin-sensitive Gi/o proteins.[3] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) and subsequent hyperpolarization of the neuronal membrane.[3]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels, which reduces calcium influx and consequently decreases neurotransmitter release.[3]
Quantitative Data
The following table summarizes the available quantitative data for (R)-GABOB and the reference GABA-B agonist, (R)-baclofen.
| Compound | Parameter | Value | Species/Tissue | Assay Type |
| (R)-GABOB | IC50 (est.) | ~0.15 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) |
| (R)-Baclofen | IC50 | 0.015 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) |
Note: The IC50 for (R)-GABOB is estimated based on the finding that it is 10-fold less potent than racemic baclofen (B1667701) in binding experiments.[1] The provided (R)-baclofen IC50 is used as a reference for this estimation.
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptors
This protocol is designed to determine the binding affinity of (R)-GABOB for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]baclofen or [³H]GABA).
Materials:
-
Rat brain membranes (or cells expressing recombinant GABA-B receptors)
-
[³H]baclofen or [³H]GABA (Radioligand)
-
(R)-GABOB (Test compound)
-
Unlabeled GABA or baclofen (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step three more times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of radioligand (e.g., 5 nM [³H]baclofen).
-
Non-specific Binding: Add 100 µL of membrane suspension, 50 µL of unlabeled GABA or baclofen (e.g., 1 mM), and 50 µL of radioligand.
-
Competitor Binding: Add 100 µL of membrane suspension, 50 µL of varying concentrations of (R)-GABOB, and 50 µL of radioligand.
-
Incubate all tubes at 4°C for 30-60 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-GABOB concentration.
-
Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gi/o proteins coupled to GABA-B receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Membranes from cells expressing GABA-B receptors
-
[³⁵S]GTPγS
-
(R)-GABOB (Test compound)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid and counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of (R)-GABOB to the test wells. Add buffer alone for basal binding and a saturating concentration of a known agonist for maximal binding.
-
Add 25 µL of membrane suspension (5-20 µg of protein) to each well.
-
Add 25 µL of assay buffer containing GDP (e.g., 10 µM final concentration).
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding 25 µL of [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the filters, add scintillation fluid, and measure radioactivity.
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the (R)-GABOB concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the functional consequence of GABA-B receptor activation on adenylyl cyclase activity. Since GABA-B receptors are Gi-coupled, their activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing GABA-B receptors
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
(R)-GABOB (Test compound)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
Protocol:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.
-
Add varying concentrations of (R)-GABOB to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the (R)-GABOB concentration.
-
Determine the IC50 value for (R)-GABOB from the resulting dose-response curve.
-
Electrophysiological Recording of GIRK Channel Currents
This protocol uses whole-cell patch-clamp electrophysiology to directly measure the activation of GIRK channels in response to (R)-GABOB application in cultured neurons or cells expressing recombinant GABA-B receptors and GIRK channels.
Materials:
-
Cultured neurons or suitable cell line
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
(R)-GABOB solution
Protocol:
-
Preparation:
-
Prepare external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Place the coverslip with cultured cells in the recording chamber and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of (R)-GABOB:
-
Record a stable baseline current.
-
Apply (R)-GABOB to the cell via the perfusion system at various concentrations.
-
Activation of GABA-B receptors will induce an outward K+ current through GIRK channels.
-
-
Data Acquisition and Analysis:
-
Record the current responses to (R)-GABOB application.
-
Measure the amplitude of the outward current at each concentration.
-
Construct a dose-response curve by plotting the current amplitude against the logarithm of the (R)-GABOB concentration.
-
Determine the EC50 value for (R)-GABOB-induced GIRK current activation.
-
Conclusion
(R)-GABOB is a useful agonist for investigating the function and pharmacology of the GABA-B receptor. The protocols provided herein offer a framework for characterizing the binding and functional activity of (R)-GABOB in various in vitro systems. Researchers should be mindful of its potential off-target effects at other GABA receptor subtypes and incorporate appropriate controls in their experimental designs.
References
- 1. youtube.com [youtube.com]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Studying (R)-GABOB at GABA-C Receptors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed experimental framework for characterizing the interaction of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) with γ-aminobutyric acid type C (GABA-C) receptors. GABA-C receptors, a subclass of ionotropic GABA receptors, are ligand-gated chloride channels composed of ρ (rho) subunits.[1] These receptors are expressed in the central nervous system, with particularly high levels in the retina.[1] (R)-GABOB is the more potent enantiomer at GABA-C receptors compared to its (S)-isomer and acts as an agonist.[2][3]
The following protocols outline methods for determining the binding affinity and functional potency of (R)-GABOB at homomeric and heteromeric GABA-C receptors. The provided data table summarizes the known quantitative parameters of (R)-GABOB and related compounds at these receptors.
Data Presentation
Table 1: Quantitative Pharmacological Data for (R)-GABOB and Reference Compounds at GABA-C Receptors
| Compound | Receptor Subunit(s) | Parameter | Value | Reference |
| (R)-(-)-GABOB | ρ1 | EC₅₀ | 19 µM | [2] |
| (S)-(+)-GABOB | ρ1 | EC₅₀ | 45 µM | [2] |
| GABA | ρ1 | EC₅₀ | ~1-5 µM | |
| TPMPA | ρ1 | Kᵢ | ~1-3 µM | |
| CACA | ρ1 | EC₅₀ | ~5-10 µM |
Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) represents the binding affinity of an inhibitor.
Experimental Protocols
Two primary experimental approaches are detailed below: a radioligand binding assay to determine the binding affinity (Ki) of (R)-GABOB and a two-electrode voltage clamp (TEVC) electrophysiological assay to determine its functional potency (EC₅₀) and efficacy.
Protocol 1: Competitive Radioligand Binding Assay for (R)-GABOB at GABA-C Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of (R)-GABOB for GABA-C receptors by measuring its ability to compete with a known radiolabeled ligand.
1. Materials and Reagents:
-
Biological Material: Cell membranes prepared from HEK293 cells stably expressing human homomeric ρ1, ρ2, or ρ3 GABA-C receptors, or from tissue known to be rich in GABA-C receptors (e.g., bovine retina).
-
Radioligand: [³H]GABA (commercially available).
-
Test Compound: (R)-GABOB.
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Workflow:
3. Detailed Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the desired GABA-C receptor subunit(s).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes (50-100 µg protein), [³H]GABA (a concentration near its Kd, e.g., 10 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]GABA, and a saturating concentration of unlabeled GABA (1 mM).
-
Competition Binding: Cell membranes, [³H]GABA, and varying concentrations of (R)-GABOB (e.g., from 1 nM to 1 mM).
-
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of (R)-GABOB.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value of (R)-GABOB.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of (R)-GABOB at GABA-C receptors expressed in Xenopus laevis oocytes to determine its EC₅₀ and efficacy.
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for human homomeric (ρ1, ρ2, or ρ3) or heteromeric (e.g., ρ1 and ρ2) GABA-C receptor subunits.
-
Injection needles and nanoinjector.
-
TEVC setup: Including amplifier, headstage, electrodes, perfusion system, and data acquisition software.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Test Compound Solutions: (R)-GABOB dissolved in ND96 at various concentrations (e.g., from 0.1 µM to 1 mM).
-
Control Agonist: GABA solution in ND96.
2. Experimental Workflow:
3. Detailed Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with 50 nL of cRNA solution (e.g., 1 ng/nL) for the desired GABA-C receptor subunit(s). For co-expression of heteromeric receptors, inject a mixture of cRNAs (e.g., a 1:1 ratio of ρ1 and ρ2 cRNA).
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current in ND96 solution.
-
Apply increasing concentrations of (R)-GABOB to the oocyte via the perfusion system, with a washout period with ND96 between each application until the current returns to baseline.
-
Record the peak inward current elicited by each concentration of (R)-GABOB.
-
At the end of the experiment, apply a saturating concentration of GABA to determine the maximal current response (Imax).
-
-
Data Analysis:
-
Normalize the current response for each concentration of (R)-GABOB to the maximal current response elicited by GABA (I/Imax).
-
Plot the normalized current response as a function of the log concentration of (R)-GABOB.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and the Hill coefficient.
-
The efficacy of (R)-GABOB can be expressed as a percentage of the maximal response to GABA.
-
Signaling Pathway
GABA-C receptors are ionotropic receptors that, upon binding of an agonist like (R)-GABOB, undergo a conformational change that opens a central ion pore permeable to chloride ions (Cl⁻). The influx of Cl⁻ leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a decrease in neuronal excitability.
References
Application Notes: (R)-3-Amino-4-hydroxybutanoic Acid as a Chiral Intermediate in Synthesis
(R)-3-Amino-4-hydroxybutanoic acid , also known as (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), is a valuable chiral building block in the synthesis of various biologically active molecules.[1][2] Its stereodefined structure, containing both an amino and a hydroxyl group, makes it a versatile starting material for the enantioselective synthesis of pharmaceuticals and other complex organic compounds.[1][2] This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support its use in research and development.
Key Applications
This compound serves as a crucial intermediate in the synthesis of several important compounds, including:
-
L-carnitine: An essential cofactor in fatty acid metabolism, L-carnitine is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3]
-
Atorvastatin (Lipitor): A cholesterol-lowering drug, where a derivative of this compound, ethyl (R)-4-cyano-3-hydroxybutanoate, is a key chiral synthon for its side chain.[1][4]
-
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
-
Other Bioactive Molecules: Its protected derivatives are also utilized as chiral intermediates for the synthesis of more complex compounds.[1][2]
Synthetic Pathways and Methodologies
The utility of this compound and its derivatives stems from various synthetic strategies that have been developed to produce these chiral molecules with high purity. Common starting materials for the synthesis of (R)-GABOB and its derivatives include L-ascorbic acid, malic acid, and 4-chloro-3-hydroxybutanoic acid.[1]
Synthesis of (R)-(-)-Carnitine from (R)-4-bromo-3-hydroxybutanoate
A common route to L-carnitine involves the use of a derivative of this compound. The following workflow illustrates a typical synthesis starting from a bromoester precursor.
Caption: Synthesis workflow for (R)-(-)-Carnitine hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of the Methyl Ester of S-Carnitine Hydrobromide
This protocol describes the conversion of methyl R-4-bromo-3-hydroxybutanoate to the corresponding trimethylammonium derivative.
-
Reaction Setup: In a closed container, dissolve 9.6 g of methyl R-4-bromo-3-hydroxybutanoate in 40 ml of methanol.
-
Addition of Trimethylamine: Add 6 g of trimethylamine to the solution.
-
Reaction Conditions: Heat the mixture to 60°C for 20 hours.
-
Work-up: Evaporate the resulting yellow solution.
-
Purification: Stir the crystalline residue with ether and filter to yield 11.0 g of the crude methyl ester of S-carnitine as the hydrobromide.[5]
Protocol 2: Hydrolysis to (R)-(-)-Carnitine Hydrochloride
This protocol details the hydrolysis of the methyl ester to the final carnitine product.
-
Hydrolysis: Boil the crude product from Protocol 1 in 50 ml of 2 M hydrochloric acid for 3 hours.
-
Solvent Removal: Evaporate the solution.
-
Purification: The residue is further purified using an ion exchange resin to yield (R)-(-)-carnitine, which is then isolated as the hydrochloride salt.[5]
Quantitative Data
The following tables summarize the yields and optical rotation data for the synthesis of (R)-(-)-carnitine and its intermediates.
Table 1: Synthesis of (R)-(-)-Carnitine Hydrochloride
| Step | Product | Yield (%) | Melting Point (°C) | Specific Rotation (c, solvent) |
| Synthesis from bromoester (crude) | (R)-(-)-Carnitine hydrochloride | 64 | 132-134 | [α]D = -22.7° (c 3.1, H₂O) |
| Recrystallization from 2-propanol | (R)-(-)-Carnitine hydrochloride | 57 | 135-137 | [α]D = -23.2° (c 1.9, H₂O)[5] |
Table 2: Synthesis of (S)-(+)-GABOB
| Starting Material | Product | Overall Yield (%) |
| Dibromoester | S-(+)-GABOB | 58 |
Signaling Pathways and Biological Relevance
This compound and its derivatives are not only important synthetic intermediates but are also biologically active molecules that interact with specific cellular pathways.
L-Carnitine and Fatty Acid Metabolism
L-carnitine plays a pivotal role in cellular energy metabolism. It acts as a shuttle for long-chain fatty acids, transporting them from the cytoplasm into the mitochondrial matrix where they can undergo β-oxidation to produce ATP.
Caption: Role of L-Carnitine in Fatty Acid Transport.
(R)-GABOB is known to act as an agonist for GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[3] This interaction gives it potential applications in neuroscience for modulating brain activity, particularly in relation to anxiety and mood disorders.[6]
Conclusion
This compound is a highly valuable and versatile chiral intermediate. Its utility in the stereoselective synthesis of pharmaceuticals like L-carnitine and as a precursor to key synthons for drugs such as Atorvastatin highlights its importance in medicinal chemistry and drug development. The established synthetic protocols and a clear understanding of the biological roles of its derivatives provide a solid foundation for its application in both academic research and industrial manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-GABOB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is showing a significant amount of a less polar byproduct, which is difficult to separate from the desired (R)-GABOB. What could this be?
A1: The most common side reaction in the synthesis of (R)-GABOB is the intramolecular cyclization of the product to form the lactam, (R)-3-hydroxy-2-pyrrolidinone. This side product is less polar than the amino acid product and can be challenging to remove by standard crystallization.
-
Troubleshooting:
-
Control Reaction Temperature: Elevated temperatures, especially during work-up and purification steps, can promote lactam formation. It is advisable to maintain lower temperatures throughout the process.
-
pH Management: Basic conditions can facilitate the cyclization. During the final deprotection or hydrolysis step, carefully neutralize the reaction mixture. Avoid excessively basic conditions for prolonged periods.
-
Prompt Work-up: Once the synthesis is complete, proceed with the purification steps promptly to minimize the time the product spends in solution, which could favor cyclization.
-
Q2: I am observing a second, higher molecular weight impurity in my mass spectrometry analysis. What could be the cause?
A2: While less common than lactam formation, intermolecular side reactions can lead to the formation of dimeric or oligomeric impurities. This can occur through the reaction of the amino group of one (R)-GABOB molecule with the carboxylic acid group of another, forming an amide bond.
-
Troubleshooting:
-
Use of Protecting Groups: Employing appropriate protecting groups for the amine and carboxylic acid functionalities during the key bond-forming steps can prevent intermolecular reactions.
-
Reaction Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.
-
Purification: These higher molecular weight impurities can often be separated from the desired product by size-exclusion chromatography or careful crystallization.
-
Q3: My final product has low enantiomeric purity. How can I improve the stereoselectivity of my synthesis?
A3: Maintaining chiral integrity is crucial for the synthesis of (R)-GABOB. Loss of enantiomeric purity can occur at various stages, depending on the synthetic route.
-
Troubleshooting:
-
Starting Material Purity: Ensure the enantiomeric purity of your chiral starting material (e.g., (R)-epichlorohydrin, L-aspartic acid, or L-malic acid) is high.
-
Reaction Conditions: Avoid harsh reaction conditions (e.g., strong acids or bases at high temperatures) that could lead to racemization at the chiral center.
-
Chiral HPLC Analysis: Utilize a validated chiral HPLC method to accurately determine the enantiomeric excess (ee) of your product and intermediates. This will help identify the step where racemization might be occurring.
-
Q4: What is the most effective method for purifying crude (R)-GABOB?
A4: A combination of ion-exchange chromatography and crystallization is often the most effective strategy for obtaining high-purity (R)-GABOB.
-
Troubleshooting Purification:
-
Ion-Exchange Chromatography: This technique is highly effective for separating the zwitterionic (R)-GABOB from non-ionic impurities like the lactam side-product. A strong cation exchange resin is typically used.
-
Crystallization: Following ion-exchange chromatography, crystallization from a suitable solvent system (e.g., water/ethanol) can be used to remove any remaining impurities and to isolate the final product in a crystalline form.
-
Data Presentation
Table 1: Comparison of Different Synthetic Routes for (R)-GABOB and Reported Yields.
| Starting Material | Key Reaction Steps | Reported Overall Yield | Key Side Products/Impurities | Reference |
| (R)-Epichlorohydrin | 1. Cyanation 2. Hydrolysis 3. Azide (B81097) substitution 4. Reduction | ~57% | (R)-3-hydroxy-2-pyrrolidinone | [1] |
| L-Aspartic Acid | 1. Diazotization 2. Reduction 3. Protection/Deprotection | ~40-50% | Racemic mixture if conditions are not optimized | [2] |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | 1. Azide displacement 2. Hydrogenation 3. Hydrolysis | ~92% (for hydrolysis step) | (R)-3-hydroxy-2-pyrrolidinone | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutanoate
This protocol is based on a common synthetic route and is designed to minimize the formation of the lactam side-product.
-
Azide Displacement:
-
Dissolve ethyl (R)-4-chloro-3-hydroxybutanoate in a suitable solvent such as DMF.
-
Add sodium azide (NaN₃) in slight excess (e.g., 1.2 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl (R)-4-azido-3-hydroxybutanoate.
-
-
Hydrogenation:
-
Dissolve the azido (B1232118) ester in a suitable solvent like methanol (B129727) or ethanol.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the azide is fully reduced to the amine.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
The resulting solution contains ethyl (R)-4-amino-3-hydroxybutanoate.
-
-
Hydrolysis and Purification:
-
To the solution of the amino ester, add an aqueous acid (e.g., 6M HCl) and heat to reflux to hydrolyze the ester.
-
Monitor the reaction for the disappearance of the starting material.
-
After complete hydrolysis, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or an ion-exchange resin) to a pH of ~7.
-
Purify the crude (R)-GABOB using cation-exchange chromatography. Elute the product with a dilute ammonium (B1175870) hydroxide (B78521) solution.
-
Combine the product-containing fractions and concentrate under reduced pressure.
-
Crystallize the final product from a water/ethanol mixture to obtain pure (R)-GABOB.
-
Protocol 2: Chiral HPLC Analysis of (R)-GABOB
This protocol provides a general guideline for determining the enantiomeric purity of (R)-GABOB. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Column: A chiral stationary phase (CSP) column, such as a crown ether-based column (e.g., CROWNPAK CR(+)) or a cyclodextrin-based column.
-
Mobile Phase: A common mobile phase for crown ether columns is an acidic aqueous solution (e.g., perchloric acid solution at pH 1.0-2.0). For other chiral columns, a mixture of hexane/ethanol with an acidic or basic modifier may be used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.
-
Sample Preparation: Dissolve a small amount of the (R)-GABOB sample in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the sample and compare the retention times of the peaks with those of the pure enantiomer standards if available. Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.
Visualizations
Caption: Common side reaction pathways in the synthesis of (R)-GABOB.
Caption: A troubleshooting workflow for identifying and addressing common issues in (R)-GABOB synthesis.
References
Technical Support Center: (R)-3-Amino-4-hydroxybutanoic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-3-Amino-4-hydroxybutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My final product has a low melting point and a broad melting range. What could be the issue?
Answer: A low and broad melting point typically indicates the presence of impurities. The reported melting point for this compound is around 213-215 °C (with decomposition).[1] If your product melts at a lower temperature, consider the following:
-
Incomplete reaction: Starting materials or intermediates may still be present in your product.
-
Residual solvents: Solvents used during the synthesis or purification may not have been completely removed.
-
Side products: Unwanted side reactions could have produced impurities.
To address this, further purification is necessary. Recrystallization is a common and effective method.[1][2]
Question: The yield of my purified this compound is lower than expected. What are the potential causes and solutions?
Answer: Low yield can result from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting tips:
-
Incomplete reaction: Ensure your synthetic reaction has gone to completion by monitoring it with appropriate analytical techniques (e.g., TLC, NMR).
-
Losses during workup: Be cautious during extraction and washing steps to avoid losing the product to the aqueous or organic layers.
-
Inefficient purification:
-
Recrystallization: Ensure you are using an appropriate solvent system. A mixture of water and ethanol (B145695) has been shown to be effective.[1] Avoid using an excessive amount of solvent, as this can lead to the product remaining in the solution.
-
Ion-Exchange Chromatography: Check the binding and elution conditions. Incomplete binding to the resin or inefficient elution will result in product loss.
-
Question: My purified product shows poor optical rotation. How can I improve the enantiomeric purity?
Answer: An incorrect optical rotation suggests either the presence of the (S)-enantiomer or other optically active impurities. The expected specific rotation for (R)-4-amino-3-hydroxybutyric acid is approximately -20.5° (c=2.08, H₂O).[1]
-
Chiral Starting Material: Ensure the stereochemical integrity of your starting materials.
-
Racemization: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization. Review your synthetic route to identify potential steps where this might occur.
-
Purification: Chiral chromatography or diastereomeric salt resolution may be necessary if standard purification methods do not provide the required enantiomeric excess.
Question: I am having trouble with the ion-exchange chromatography step. The product is not binding to the column. What should I check?
Answer: If this compound is not binding to your cation exchange resin (e.g., Amberlite IR-120, H+ form), consider the following:[1][2]
-
pH of the loading solution: The amino group of your compound needs to be protonated (positively charged) to bind to a cation exchange resin. Ensure the pH of your sample solution is sufficiently low (acidic).
-
Column equilibration: The resin must be properly equilibrated with a low pH buffer before loading your sample.
-
Flow rate: A high flow rate during sample loading can prevent efficient binding. Try reducing the flow rate.
-
Competing cations: High concentrations of other cations (e.g., salts) in your sample can compete with your product for binding to the resin. Dilute your sample or perform a desalting step if necessary.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Melting Point | 213-215 °C (decomposition) | [1] |
| Specific Rotation [α]D²⁰ | -20.5° (c=2.08, H₂O) | [1] |
| Purity (by NMR) | ≥97% | [3][4] |
| Yield (from (2S,4R)-4-hydroxyproline methyl ester hydrochloride) | ~84% (total yield) | [1] |
| Yield (from dibromoester) | 58% | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the recrystallization method described for (R)-4-amino-3-hydroxybutyric acid.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water/ethanol mixture. The addition of activated carbon at this stage can help to remove colored impurities.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same water/ethanol mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is based on the use of a strongly acidic cation exchange resin.[1][2]
-
Resin Preparation: Prepare a column with a strongly acidic ion exchanger in the H+ form (e.g., Amberlite IR-120).
-
Equilibration: Equilibrate the column by washing it with several column volumes of deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude product in water and adjust the pH to be acidic to ensure the amino group is protonated. Apply the solution to the top of the column.
-
Washing: Elute the column with water until the eluate is neutral to remove any unbound impurities.
-
Elution: Elute the bound this compound with a dilute aqueous ammonia (B1221849) solution (e.g., 1N or 10% aqueous ammonia).[1][2]
-
Product Collection: Collect the fractions containing the product. The presence of the product can be monitored by a suitable analytical method (e.g., TLC with ninhydrin (B49086) staining).
-
Solvent Removal: Concentrate the eluate by evaporation under reduced pressure until dry to obtain the purified product.
Visualizations
References
GABOB Synthesis: A Technical Support Center for Reaction Condition Optimization
Welcome to the technical support center for the synthesis of γ-amino-β-hydroxybutyric acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your GABOB synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of GABOB, providing potential causes and recommended solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in GABOB synthesis can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Side Reactions:
-
Cause: The formation of byproducts can significantly reduce the yield of the desired GABOB. Common side reactions may include over-oxidation, polymerization, or the formation of isomeric impurities.
-
Solution: Carefully control the stoichiometry of your reagents. The choice of solvent and catalyst can also influence the prevalence of side reactions. Analyze your crude product to identify major byproducts and adjust reaction conditions accordingly. For instance, using a milder oxidizing agent or a more selective catalyst might be beneficial.
-
-
Suboptimal Reagent Quality:
-
Cause: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Solution: Ensure all starting materials, solvents, and catalysts are of high purity. If necessary, purify your starting materials before use.
-
Q2: I am observing poor enantioselectivity in my synthesis of a specific GABOB enantiomer. How can I improve this?
A2: Achieving high enantioselectivity is critical, especially for the synthesis of the more biologically active (R)-(-)-GABOB. Here are some strategies to enhance stereocontrol:
-
Chiral Catalyst/Auxiliary Selection:
-
Cause: The choice of a chiral catalyst or auxiliary is paramount for enantioselective synthesis. The catalyst may not be providing a sufficient energetic difference between the transition states leading to the two enantiomers.
-
Solution: Experiment with different chiral ligands or catalysts. For methods like the Sharpless asymmetric epoxidation, ensure the correct enantiomer of the chiral tartrate is used.[1] The catalyst loading can also be optimized.
-
-
Racemization:
-
Cause: The desired enantiomer may be racemizing under the reaction or work-up conditions. This can be promoted by harsh pH or high temperatures.[2][3][4][5]
-
Solution: Employ milder reaction conditions. If the racemization occurs during purification, consider alternative methods that avoid extreme pH or high temperatures. For example, using a different type of chromatography or performing the purification at a lower temperature.
-
-
Reaction Temperature:
-
Cause: Temperature can have a significant impact on the enantioselectivity of a reaction.
-
Solution: In many cases, lowering the reaction temperature can improve enantiomeric excess. However, this may also decrease the reaction rate, so a balance needs to be found.
-
Q3: I am having difficulty purifying my GABOB product. What are some effective purification strategies?
A3: The purification of GABOB can be challenging due to its polar and zwitterionic nature. Here are some recommended methods:
-
Ion-Exchange Chromatography:
-
Method: This is a highly effective method for purifying amino acids like GABOB. A cation-exchange resin can be used, where GABOB binds to the resin and is then eluted with a change in pH or ionic strength.[6][7][8][9]
-
Protocol: A general protocol involves dissolving the crude product in a low-ionic-strength buffer at a specific pH, loading it onto the equilibrated ion-exchange column, washing away impurities, and then eluting the GABOB with a gradient of increasing salt concentration or a change in pH.
-
-
Crystallization:
-
Method: If a suitable solvent system can be found, crystallization can be an effective method for obtaining high-purity GABOB.
-
Protocol: This typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in GABOB synthesis.
Caption: A logical workflow for troubleshooting low yield or purity issues in GABOB synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various GABOB synthesis methodologies to facilitate comparison and optimization.
Table 1: Comparison of Different Synthetic Routes for (R)-GABOB
| Starting Material | Key Reagents/Method | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Allyl Cyanide | m-CPBA, NaN3, H2/Pd-C, H+ | ~38 (racemic) | N/A | [10] |
| Homoallylic Alcohol | Sharpless Asymmetric Epoxidation | ~7.3 | 95-97 | [1] |
| (R)-Epichlorohydrin | 6 steps | 57 | >98 | [6] |
| L-Malic Acid | Multi-step | 35 | >99 | [11] |
Table 2: Influence of Reaction Parameters on GABOB Synthesis (Illustrative Data)
| Parameter | Variation | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| Temperature | -20°C | 65 | 98 | Lower temperature can improve enantioselectivity but may slow the reaction rate.[1] |
| 0°C | 75 | 95 | ||
| 25°C | 80 | 90 | ||
| Catalyst Loading | 2 mol% | 70 | 92 | Insufficient catalyst can lead to incomplete conversion. |
| 5 mol% | 85 | 96 | ||
| 10 mol% | 85 | 96 | Higher catalyst loading may not always lead to better results and increases cost. | |
| pH (enzymatic) | 6.0 | 75 | >99 | Optimal pH is crucial for enzymatic reactions. |
| 7.0 | 90 | >99 | ||
| 8.0 | 80 | >99 |
Detailed Experimental Protocols
This section provides detailed methodologies for key GABOB synthesis experiments.
Protocol 1: Synthesis of (R)-GABOB from (R)-Epichlorohydrin
This protocol outlines a multi-step synthesis of (R)-GABOB starting from commercially available (R)-epichlorohydrin.[6]
Step 1: Synthesis of (R)-3-chloro-1-cyano-2-propanol
-
To a solution of (R)-epichlorohydrin in water, add a solution of potassium cyanide.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
Step 2: Protection of the hydroxyl group
-
Protect the hydroxyl group of (R)-3-chloro-1-cyano-2-propanol using a suitable protecting group (e.g., as a silyl (B83357) ether).
Step 3: Azide (B81097) substitution
-
React the protected chlorohydrin with sodium azide in a suitable solvent (e.g., DMF) to introduce the azide group.
Step 4: Reduction of the azide and nitrile groups
-
Reduce both the azide and nitrile groups simultaneously using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Step 5: Deprotection
-
Remove the hydroxyl protecting group under appropriate conditions.
Step 6: Hydrolysis
-
Hydrolyze the resulting amino alcohol to afford (R)-GABOB.
Protocol 2: Enantioselective Synthesis of GABOB via Sharpless Asymmetric Epoxidation
This protocol describes the synthesis of (R)-GABOB starting from a homoallylic alcohol using the Sharpless asymmetric epoxidation.[1][12]
Step 1: Asymmetric Epoxidation
-
In a flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide and (+)-diethyl tartrate in a suitable solvent (e.g., dichloromethane) at low temperature (-20 °C).
-
Add the homoallylic alcohol, followed by tert-butyl hydroperoxide.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up to isolate the chiral epoxy alcohol.
Step 2: Ring Opening of the Epoxide
-
Open the epoxide ring with a suitable nitrogen nucleophile, such as an azide or a protected amine.
Step 3: Functional Group Transformations
-
If an azide was used, reduce it to the primary amine.
-
Oxidize the primary alcohol to a carboxylic acid to obtain GABOB.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a multi-step synthesis of GABOB.
Caption: A generalized experimental workflow for the multi-step synthesis of GABOB.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of hemoglobin by ion exchange chromatography in flow-through mode with PEG as an escort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-3-Amino-4-hydroxybutanoic acid (also known as (R)-GABOB), with a primary focus on preventing racemization and maintaining stereochemical integrity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Significant Racemization or Low Enantiomeric Excess (e.e.) Detected in the Final Product.
-
Question: My final product shows a low enantiomeric excess. What are the potential causes and how can I troubleshoot this?
-
Answer: Racemization, the formation of an equimolar mixture of both (R) and (S) enantiomers from a pure enantiomer, is a critical issue in the synthesis of chiral molecules like (R)-GABOB. The primary causes of racemization in this context often relate to the chosen synthetic strategy and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Synthetic Route: Syntheses starting from achiral precursors are inherently more susceptible to racemization.
-
Recommended Solution: Employ a chiral pool synthesis approach. Starting with a readily available, enantiomerically pure precursor ensures that the desired stereocenter is already established. Common chiral precursors for (R)-GABOB synthesis include L-aspartic acid, D-arabinose, L-ascorbic acid, and (R)-epichlorohydrin.
-
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can lead to the epimerization of stereocenters, especially at carbon atoms adjacent to activating groups.
-
Recommended Solution:
-
Temperature Control: Maintain low temperatures during critical steps, such as the activation of carboxylic acids or the displacement of leaving groups.
-
Base Selection: Use weaker, non-nucleophilic bases where possible. The basicity and steric hindrance of organic bases can significantly influence the rate of racemization.[1]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
-
-
Inappropriate Protecting Groups: The choice of protecting groups for the amino and hydroxyl functionalities is crucial. Some protecting groups can increase the acidity of the α-proton, making the stereocenter more susceptible to epimerization.
-
Recommended Solution: Select protecting groups that are known to suppress racemization. For the amino group, urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred over acyl-type groups as they are less prone to forming oxazolone (B7731731) intermediates that can lead to racemization.[2][3]
-
-
Problem 2: Low Yield in the Synthesis of (R)-GABOB from Chiral Precursors.
-
Question: I am using a chiral pool synthesis method, but my overall yield is low. What are the common pitfalls?
-
Answer: While chiral pool synthesis is excellent for controlling stereochemistry, low yields can result from incomplete reactions, side reactions, or difficulties in purification.
Potential Causes & Solutions:
-
Incomplete Conversion: One or more steps in the synthetic sequence may not be proceeding to completion.
-
Recommended Solution:
-
Reaction Monitoring: Actively monitor each reaction step using appropriate analytical techniques.
-
Reagent Purity: Ensure the purity and reactivity of all reagents and solvents.
-
Optimization of Conditions: Systematically optimize reaction parameters such as temperature, concentration, and stoichiometry.
-
-
-
Side Reactions: The functional groups present in the starting materials and intermediates can be susceptible to side reactions. For instance, in syntheses starting from carbohydrates like D-arabinose, multiple hydroxyl groups need to be selectively protected and deprotected.
-
Recommended Solution:
-
Protecting Group Strategy: Carefully plan your protecting group strategy to ensure orthogonality, allowing for the selective removal of one protecting group in the presence of others.[2][3]
-
Purification: Implement rigorous purification protocols at each step to remove byproducts that might interfere with subsequent reactions.
-
-
-
Product Isolation: The final product, being a polar amino acid, can be challenging to isolate and purify.
-
Recommended Solution: Ion-exchange chromatography is a highly effective method for the final purification of (R)-GABOB.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to ensure high enantiomeric purity in the synthesis of this compound?
A1: The most reliable approach is to utilize a chiral pool synthesis . This strategy involves starting with a readily available and inexpensive enantiomerically pure natural product that already contains the required stereocenter. This fundamentally avoids the issue of creating the stereocenter and the associated risk of racemization. Several well-established chiral precursors for the synthesis of (R)-GABOB include:
Another highly stereoselective method is the biocatalytic or enzymatic synthesis of a key intermediate, such as ethyl (R)-4-chloro-3-hydroxybutyrate, which can then be converted to (R)-GABOB. These enzymatic reductions often proceed with excellent enantioselectivity (>99% e.e.).[6][7][8]
Q2: Are there specific reaction conditions I should be particularly cautious about to prevent racemization?
A2: Yes, several factors can significantly influence the stereochemical outcome of your synthesis:
-
Base: The choice of base is critical. Strong bases can deprotonate the chiral center, leading to racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in sensitive steps.[1]
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[9] It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Activation Method: When dealing with intermediates that require carboxylic acid activation, the choice of coupling reagent is important. While not always directly applicable to all GABOB syntheses, the principles from peptide chemistry are relevant. Uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) in the presence of additives like HOBt or Oxyma are generally less prone to causing racemization than carbodiimides alone.[1][9]
Q3: Can I use protecting groups to minimize the risk of racemization?
A3: Absolutely. A well-thought-out protecting group strategy is a cornerstone of stereochemically controlled synthesis:
-
Amino Group Protection: Urethane-based protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are highly recommended for protecting the amino group. They are known to be resistant to racemization during activation.[2]
-
Hydroxyl Group Protection: The hydroxyl group should also be protected to prevent side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), or acetals, depending on the overall synthetic strategy and the required deprotection conditions.
-
Orthogonality: It is crucial to select a set of protecting groups that are orthogonal, meaning they can be removed under different conditions without affecting each other. This allows for the selective deprotection of functional groups at various stages of the synthesis.[3]
Data Presentation
Table 1: Comparison of Chiral Pool Synthesis Routes for this compound
| Chiral Precursor | Key Intermediates | Reported Overall Yield | Reported Enantiomeric Purity | Reference(s) |
| D-Arabinose | Methyl 2,4-dibromo-2,4-dideoxy-L-threonate | ~58% (from dibromoester) | Optically Pure | [4] |
| L-Ascorbic Acid | Methyl 2,4-dibromo-2,4-dideoxy-L-erythronic acid | Not explicitly stated | Optically Pure | [4] |
| L-Aspartic Acid | α-aminoketone intermediate | Not explicitly stated | Chirality retained | [5] |
| (R)-Epichlorohydrin | (R)-4-cyano-3-hydroxybutanoic acid intermediate | 57% | Not explicitly stated | |
| Ethyl (R)-4-chloro-3-hydroxybutyrate | (R)-ethyl 4-azido-3-hydroxybutanoate | High | >99% e.e. (for the starting material) | [6][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Arabinose (Based on literature procedures[4])
-
Preparation of Methyl 2,4-dibromo-2,4-dideoxy-L-threonate:
-
Treat potassium L-erythronate (derived from D-arabinose) with a solution of hydrogen bromide in acetic acid.
-
Follow by treatment with methanol (B129727) to yield the crystalline methyl ester of 2,4-dibromo-2,4-dideoxy-L-threonic acid.
-
-
Selective Hydrogenolysis:
-
Perform selective hydrogenolysis of the dibromoester to yield the 2,4-dideoxy-4-bromo ester.
-
-
Azide (B81097) Displacement:
-
React the bromo ester with sodium azide in dimethylformamide (DMF) to form the corresponding azide.
-
-
Reduction and Hydrolysis:
-
Hydrogenate the azide in an acidic solution in the presence of a platinum catalyst to give the amino ester.
-
Hydrolyze the ester and purify the resulting this compound using ion-exchange chromatography.
-
Protocol 2: Synthesis via Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (Based on literature procedures[6][8])
-
Enzymatic Reduction:
-
Perform the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli expressing a stereoselective carbonyl reductase.
-
Utilize a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
The reaction can be carried out in a biphasic system (e.g., aqueous/octanol) to improve substrate loading and product recovery. This step typically yields ethyl (R)-4-chloro-3-hydroxybutyrate with >99% e.e.
-
-
Conversion to (R)-GABOB:
-
The resulting ethyl (R)-4-chloro-3-hydroxybutyrate can be converted to (R)-GABOB through a sequence of reactions, typically involving azide displacement of the chloride followed by reduction of the azide to the amine and hydrolysis of the ester.
-
Visualizations
Caption: Troubleshooting flowchart for addressing low enantiomeric excess.
Caption: General workflow for chiral pool synthesis of (R)-GABOB.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (R)-3-Amino-4-hydroxybutanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (R)-3-Amino-4-hydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities are highly dependent on the synthetic route employed. Below is a summary of potential impurities associated with three common starting materials:
-
From L-Ascorbic Acid: A notable impurity from this route is the undesired (S)-3-Amino-4-hydroxybutanoic acid enantiomer, as this synthesis may not be completely stereospecific.
-
From D- and L-Arabinose: In this pathway, intermediates such as the azido-ester and amino-ester may not fully convert to the final product and can be carried through as impurities.[1] Additionally, if triethylamine (B128534) is used as a base during the hydrogenolysis step, methyl 4-oxo-butanoate can form as a byproduct.
-
From (2S,4R)-4-hydroxyproline Ester Hydrochloride: Unreacted starting material and intermediates from the multi-step conversion can be present in the final product.
Beyond route-specific impurities, general impurities can include residual solvents, reagents (acids, bases, catalysts), and degradation products.
Q2: How can I determine the enantiomeric purity of my synthesized this compound?
A2: The most common method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification. A validated method for the analysis of 4-amino-3-hydroxybutyric acid has been developed using a reversed-phase C18 column, which may be adapted for enantiomeric purity analysis with a suitable chiral column.[2]
Q3: What analytical techniques are recommended for overall purity assessment and impurity profiling?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is used to separate and quantify impurities. A reversed-phase method can be employed to detect non-enantiomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation of the final product and identification of impurities. A Certificate of Analysis for a commercial sample of this compound showed a purity of 97.0% as determined by NMR.[3]
-
Mass Spectrometry (MS) is used to determine the molecular weight of the product and its impurities, often coupled with HPLC (LC-MS).
Troubleshooting Guides
Chiral HPLC Analysis
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. For amino acids, macrocyclic glycopeptide-based columns like CHIROBIOTIC® T are often effective.[4] If one CSP does not provide adequate separation, screening other types of chiral columns is recommended. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the aqueous buffer pH and the organic modifier (e.g., methanol, acetonitrile) concentration. |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves. |
| Inappropriate Column Temperature | Temperature can significantly impact chiral separations. Experiment with different column temperatures, both above and below ambient, using a column oven for precise control. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume. |
Issue: Peak tailing or broadening.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Additives to the mobile phase, such as a small amount of acid (e.g., trifluoroacetic acid) or base (e.g., triethylamine), can help to reduce peak tailing by minimizing unwanted interactions. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed impurities. Always filter samples and mobile phases to prevent particulate matter from clogging the column frit. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume. |
NMR Analysis
Issue: Unexpected peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with known solvent signals. Common residual solvents include ethyl acetate, methanol, and dichloromethane. |
| Process-Related Impurities | Compare the spectrum to the known spectra of starting materials and key intermediates. For example, the presence of a signal around 3.7 ppm could indicate a residual methyl ester intermediate. |
| Byproducts | The presence of signals corresponding to aldehydes or ketones might indicate the formation of byproducts like methyl 4-oxo-butanoate. |
| Water | A broad peak, typically between 4.5 and 5.0 ppm in D₂O, is indicative of water. |
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Synthetic Route Starting Material | Potential Impurity | Source | Typical Analytical Method for Detection |
| L-Ascorbic Acid | (S)-3-Amino-4-hydroxybutanoic acid | Incomplete stereoselectivity of the synthesis | Chiral HPLC |
| D- and L-Arabinose | Azido-ester intermediate | Incomplete reaction | HPLC, LC-MS |
| Amino-ester intermediate | Incomplete hydrogenation | HPLC, LC-MS | |
| Methyl 4-oxo-butanoate | Side reaction during hydrogenolysis with triethylamine | HPLC, GC-MS, NMR | |
| (2S,4R)-4-hydroxyproline | Unreacted starting material and intermediates | Incomplete conversion | HPLC, LC-MS |
| General | Residual Solvents (e.g., Methanol, Ethyl Acetate) | Purification process | NMR, GC |
| (S)-enantiomer | Racemization during synthesis or purification | Chiral HPLC |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
This protocol is a general guideline and may require optimization for your specific system.
-
Column: CHIROBIOTIC® T (Teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The optimal ratio should be determined experimentally. A typical starting point could be 50:50 (v/v) organic mixture to aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: ¹H NMR for Purity Assessment and Impurity Identification
-
Solvent: Deuterated water (D₂O) is a common choice.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A water suppression pulse sequence may be necessary to attenuate the residual HDO signal.
-
Data Analysis: Integrate the peaks corresponding to the product and any visible impurities. The relative integration values can be used to estimate the purity. Compare the observed chemical shifts with literature values for this compound and potential impurities.
Visualization
Below are diagrams illustrating key workflows and relationships relevant to the analysis of impurities in synthesized this compound.
Caption: Workflow for the identification and quantification of impurities.
Caption: Troubleshooting guide for poor chiral HPLC resolution.
References
Technical Support Center: Resolving Enantiomers of 3-Amino-4-hydroxybutanoic Acid
Welcome to the technical support center for the enantiomeric resolution of 3-Amino-4-hydroxybutanoic acid (GABOB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of (R)- and (S)-GABOB.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of 3-Amino-4-hydroxybutanoic acid?
A1: The primary methods for resolving racemic 3-Amino-4-hydroxybutanoic acid are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]
-
Enzymatic Resolution: This technique utilizes the high enantioselectivity of enzymes, such as lipases or acylases, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the reacted and unreacted forms.[2]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers based on their differential interactions with the chiral selector.[3]
Q2: How do I choose the best resolution method for my experiment?
A2: The choice of method depends on several factors, including the scale of the resolution, the desired level of enantiomeric purity, available equipment, and cost.
-
Diastereomeric salt formation is often suitable for larger-scale resolutions and can be cost-effective, but it may require extensive optimization of solvents and crystallization conditions.[1][4]
-
Enzymatic resolution offers high selectivity and mild reaction conditions but may be more expensive and require screening for a suitable enzyme.[2] The yield of the desired enantiomer is theoretically limited to 50% in kinetic resolutions.
-
Chiral chromatography provides excellent separation and analytical quantification but is typically used for smaller-scale preparations or analytical purposes due to the cost of the chiral columns and solvents.
Q3: What are some common chiral resolving agents for amino acids?
A3: For acidic compounds like 3-Amino-4-hydroxybutanoic acid, chiral bases are used as resolving agents. Common examples include alkaloids like cinchonidine (B190817) and brucine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[2][5] The selection of the resolving agent is crucial and often requires empirical screening.
Q4: My diastereomeric salt crystallization is not working. What should I do?
A4: Crystallization can be influenced by many factors. Refer to the troubleshooting section on Diastereomeric Salt Formation below for a detailed guide on how to address issues such as oiling out, poor diastereoselectivity, and low yield.
Q5: Can I use derivatization to improve the separation in chiral chromatography?
A5: Yes, derivatization of the amino and/or carboxylic acid groups can improve the volatility and chromatographic behavior of 3-Amino-4-hydroxybutanoic acid, especially for GC analysis.[6] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and various chiral alcohols to form diastereomeric esters.[6][7] For HPLC, derivatization can also be used to introduce a chromophore for better UV detection.
Troubleshooting Guides
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization occurs | - The diastereomeric salt is too soluble in the chosen solvent.- Supersaturation has not been reached. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| The salt "oils out" instead of crystallizing | - The melting point of the diastereomeric salt is lower than the temperature of the solution.- High concentration of impurities. | - Use a more dilute solution.- Change the solvent to one in which the salt is less soluble.- Try to induce crystallization at a lower temperature. |
| Low diastereomeric excess (de%) | - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- Crystallization occurred too quickly, trapping the more soluble diastereomer. | - Screen a wider range of solvents to maximize the solubility difference.- Allow the crystallization to proceed slowly over a longer period.- Perform multiple recrystallizations to improve purity.[8] |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent and temperature to minimize solubility.- Recover the second enantiomer from the mother liquor by changing the resolving agent or conditions. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Adjust the mobile phase composition (e.g., change the organic modifier, add an acidic or basic modifier). |
| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase.- Inject a smaller sample volume or a more dilute sample. |
| "U-shaped" retention behavior | - Changes in analyte solubility and CSP conformation with varying organic modifier concentrations. | - This is a known phenomenon on some CSPs. Optimize the mobile phase composition at the low or high end of the organic modifier concentration range to achieve desired retention and resolution. |
Experimental Protocols
Protocol 1: Resolution by Diastereomeric Salt Formation with Cinchonidine
This protocol is a general guideline adapted from methods used for similar 3-hydroxycarboxylic acids.[5]
-
Salt Formation:
-
Dissolve racemic 3-Amino-4-hydroxybutanoic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add a solution of the chiral resolving agent, such as cinchonidine (0.5-1.0 eq.), in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out. The choice of solvent is critical and may require screening to achieve good selectivity.[5]
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The optical purity of the salt can be enhanced by repeated recrystallizations.[8]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add an acid (e.g., dilute HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent, or vice-versa, to break the salt.
-
Extract the liberated enantiomer with a suitable organic solvent or use ion-exchange chromatography for purification.
-
Quantitative Data Summary (Illustrative)
The following table summarizes typical data that should be collected and optimized during a diastereomeric salt resolution experiment. Values are hypothetical and will vary based on specific conditions.
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Final Product |
| Cinchonidine | Ethanol | 45 | 90 | >98 (after 2 recrystallizations) |
| (R)-1-Phenylethylamine | Methanol/Water | 40 | 85 | >97 (after 2 recrystallizations) |
| Brucine | Acetone | 35 | 92 | >99 (after 1 recrystallization) |
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting a resolution method.
Experimental Workflow for Diastereomeric Salt Formation
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (R)-3-Amino-4-hydroxybutanoic acid Production
Welcome to the technical support center for the production of (R)-3-Amino-4-hydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of both chemical and biocatalytic synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the chemical synthesis of this compound?
A1: Scaling up chemical synthesis of this compound often presents challenges related to multi-step processes, the use of hazardous reagents, and purification of the final product. Many synthetic routes involve several stages with intermediate compounds that may require isolation and purification, leading to potential yield loss at each step. For instance, some methods utilize starting materials that undergo a series of reactions including bromination, amination, and hydrolysis. Ensuring high yields and stereochemical purity throughout these transformations on a large scale can be complex.
Q2: Are there common issues with byproduct formation in biocatalytic production of related hydroxy acids that could be relevant?
A2: Yes, in the microbial synthesis of similar compounds like 3-hydroxybutyric acid (3HBA), a common issue is the formation of acetate (B1210297) as a byproduct due to overflow metabolism.[1] This can inhibit cell growth and reduce the overall product yield. Strategies to mitigate this include genetic modification of the host strain, such as deleting genes involved in acetate production pathways.[1] It is plausible that similar challenges would arise in the biocatalytic production of this compound.
Q3: How critical is oxygen supply in microbial production processes?
A3: Oxygen supply is a critical parameter. For instance, in the production of 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum, specific productivity was significantly higher under oxygen-limited conditions.[2] Conversely, for the production of (R)-3-hydroxybutyric acid via in vivo depolymerization of PHB in Methylocystis parvus OBBP, reduced oxygen availability negatively impacted the yield.[3] Therefore, optimizing the dissolved oxygen (DO) level is crucial and the optimal level will be specific to the microbial host and metabolic pathway employed.
Q4: What are some key considerations for purification at a larger scale?
A4: For chemical syntheses, purification often involves techniques like ion-exchange chromatography.[4] Scaling up this method requires significant investment in equipment and consumables. The process involves eluting the product from the resin, followed by concentration and potentially recrystallization, all of which can be time-consuming and impact the final yield. For biocatalytic processes, downstream processing to separate the product from biomass, media components, and byproducts is a major hurdle.
Troubleshooting Guides
Low Yield in Chemical Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after multi-step synthesis | Cumulative loss at each intermediate purification step. | Optimize each reaction step for maximum conversion and minimize intermediate isolations where possible through one-pot synthesis strategies. |
| Incomplete reactions or side reactions. | Re-evaluate reaction conditions such as temperature, pressure, and catalyst loading for each step at the larger scale. Use in-process controls to monitor reaction completion. | |
| Degradation of intermediates or final product. | Investigate the stability of all compounds under the reaction and workup conditions. Consider the use of protective groups for sensitive functional groups. |
Low Titer in Biocatalytic Production
| Symptom | Possible Cause | Suggested Solution |
| Low product titer with high acetate accumulation | Overflow metabolism in the microbial host. | Engineer the host strain to reduce acetate formation, for example, by deleting genes like pta or eutD.[1] Optimize the feeding strategy to avoid excess glucose. |
| Productivity decreases at higher cell densities | Oxygen limitation in the fermenter. | Implement a DO-stat method to maintain optimal dissolved oxygen levels.[2] Improve aeration and agitation in the bioreactor. |
| Inconsistent product formation | Instability of the production strain or plasmid. | Ensure the genetic stability of the engineered microorganism. Consider integrating the expression cassette into the host chromosome. |
Quantitative Data Summary
Table 1: Microbial Production of Related Hydroxy and Amino Acids
| Product | Microorganism | Titer | Key Condition | Reference |
| (R)-3-Hydroxybutyric acid | E. coli (BL21_tesB_RHBD) | 6.89 g/L | Aerobic fermentation | [1] |
| (R)-3-Hydroxybutyric acid | E. coli (ΔeutD_tesB_RHBD) | 11.2 g/L | Aerobic fermentation | [1] |
| 3,4-Amino-hydroxybenzoic acid | C. glutamicum KT01 | 3.5 mg/h/g DCW | Oxygen limitation (DO = 0 ppm) | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of (R)-4-amino-3-hydroxybutyric acid from (2S,4R)-4-hydroxyproline ester hydrochloride
This protocol is based on a patented method and involves two main reaction stages.
-
Reaction Stage (a): The starting material, (2S,4R)-4-hydroxyproline methyl or ethyl ester hydrochloride, is treated with a triethylamine (B128534) solution at a temperature between -20°C and +10°C. This results in the formation of the non-isolated intermediate (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester.
-
Reaction Stage (b): The oily residue from stage (a) is taken up in an aqueous alkali metal hydroxide (B78521) solution (e.g., 1N sodium hydroxide). An aqueous solution of hydrogen peroxide is then added. Following this, a mineral acid such as sulfuric acid is slowly added, and the reaction mixture is maintained at a temperature between 20°C and 50°C. The excess hydrogen peroxide can be neutralized with sodium sulfite.
-
Purification: The reaction mixture is worked up by treating it with a strongly acidic ion exchanger in the H+ form. The desired (R)-4-amino-3-hydroxybutyric acid is then eluted with a diluted aqueous ammonia (B1221849) solution. The eluate is concentrated under reduced pressure, and the final product can be further purified by recrystallization from a water/ethanol mixture.[4]
Protocol 2: Microbial Production of (R)-3-hydroxybutyric acid (as a model)
This protocol is based on the microbial synthesis of (R)-3HBA in E. coli.
-
Strain Construction: An E. coli strain (e.g., BL21) is engineered to express genes for the 3HBA production pathway. This can include the acetoacetyl-CoA thiolase gene (phaA), the (R)-3-hydroxybutyryl-CoA dehydrogenase gene (phaB), and a thioesterase gene (tesB).[1] To address byproduct formation, gene deletions (e.g., ΔeutD) can be performed using CRISPR-Cas9 methods.[1]
-
Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions. Aerobic fermentation is carried out, and protein expression can be induced at higher cell densities.[1]
-
Process Optimization: To improve yield, parameters such as dissolved oxygen can be controlled. A bioprocess can be developed to maintain acetate levels at a minimum while maximizing product formation.[1]
Visualizations
Caption: Chemical synthesis workflow for (R)-4-amino-3-hydroxybutyric acid.
References
- 1. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 2. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
Degradation pathways of (R)-3-Amino-4-hydroxybutanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of (R)-3-Amino-4-hydroxybutanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation. Exposure to light may also contribute to degradation over extended periods.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form a six-membered ring lactam, (R)-4-amino-tetrahydro-2H-pyran-2-one. This is analogous to the equilibrium between gamma-hydroxybutyric acid (GHB) and its lactone form (GBL).
-
Oxidation: The secondary alcohol and primary amine functional groups are susceptible to oxidation, which can lead to the formation of corresponding ketones, aldehydes, or carboxylic acids.
-
Decarboxylation: Although generally requiring more energy for beta-amino acids compared to alpha-amino acids, decarboxylation can occur under thermal stress, leading to the formation of 3-amino-propan-1-ol and carbon dioxide.
Q3: I suspect my stock solution of this compound has degraded. What are the initial signs?
A3: Initial indicators of degradation can include a change in the solution's appearance (e.g., color change from colorless to yellow), a shift in pH, or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC). For quantitative experiments, a decrease in the concentration of the parent compound over time is a clear sign of degradation.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.
-
Use buffers to maintain a stable pH, preferably close to neutral, unless the experimental conditions require otherwise.
-
Degas solvents to remove dissolved oxygen, which can reduce oxidative degradation.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm Peak Identity: Use mass spectrometry (MS) to identify the molecular weights of the new peaks and compare them to potential degradation products (see Data Presentation section).2. Review Solution Preparation and Storage: Ensure solutions were prepared correctly and stored under recommended conditions (low temperature, protected from light).3. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Loss of compound potency or activity in bioassays | Degradation of the active compound to inactive or less active products. | 1. Verify Concentration: Re-analyze the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).2. Prepare Fresh Solution: Prepare a fresh solution of this compound from a reliable source and repeat the bioassay.3. Assess Purity: Analyze the purity of the solid material before preparing solutions to rule out issues with the starting material. |
| Variability in experimental results over time | Progressive degradation of the stock solution. | 1. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.2. Establish a Solution Expiry: Determine the stability of your solution under your specific storage conditions and establish a "use by" date.3. Monitor Purity Over Time: Periodically re-analyze the purity of your stock solution to monitor for degradation. |
Data Presentation
The following tables summarize illustrative quantitative data for the potential degradation of this compound. This data is estimated based on the degradation kinetics of similar compounds and should be used for guidance and comparison purposes. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Product(s) (Proposed) |
| 0.1 M HCl at 60°C | 24 | 15% | (R)-4-amino-tetrahydro-2H-pyran-2-one (from cyclization) |
| 0.1 M NaOH at 60°C | 24 | 25% | (R)-4-amino-tetrahydro-2H-pyran-2-one (from cyclization) |
| 10% H₂O₂ at 25°C | 24 | 10% | Oxidized derivatives (e.g., 3-amino-4-oxobutanoic acid) |
| Heat at 80°C (in solution) | 24 | 5% | 3-amino-propan-1-ol (from decarboxylation) |
| Photostability (ICH Q1B) | 24 | <2% | Minor unidentified products |
Table 2: Illustrative pH-Rate Profile for Intramolecular Cyclization
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) (Illustrative) |
| 2 | 1.5 x 10⁻⁷ |
| 4 | 5.0 x 10⁻⁸ |
| 7 | 1.0 x 10⁻⁸ |
| 10 | 8.0 x 10⁻⁷ |
| 12 | 5.0 x 10⁻⁶ |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer at neutral pH).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 20% hydrogen peroxide to achieve a final concentration of 10% H₂O₂. Keep at room temperature and protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below).
Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile (B52724) Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL
Identification of Degradation Products:
-
Collect fractions corresponding to the degradation peaks.
-
Analyze by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
For structural elucidation, use tandem MS (MS/MS) and high-resolution mass spectrometry. NMR spectroscopy of isolated degradation products can provide definitive structural information.[1]
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to (R)-3-Amino-4-hydroxybutanoic Acid and Baclofen at GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-3-Amino-4-hydroxybutanoic acid (also known as (R)-GABOB) and baclofen (B1667701), two prominent agonists of the γ-aminobutyric acid type B (GABA-B) receptor. This document summarizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and drug development efforts in neuropharmacology.
Introduction
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation leads to the modulation of ion channels and adenylyl cyclase, resulting in a general dampening of neuronal excitability. Both this compound and baclofen are structural analogs of the endogenous neurotransmitter GABA and are known to exert their effects through the activation of GABA-B receptors. Baclofen is a widely used muscle relaxant and antispasmodic agent, while this compound has been investigated for its potential therapeutic applications. Understanding the comparative pharmacology of these two compounds is crucial for the development of novel and more selective GABA-B receptor modulators.
Quantitative Comparison of Receptor Activity
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and baclofen at GABA-B receptors. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: Binding Affinity at GABA-B Receptors
| Compound | Preparation | Radioligand | Parameter | Value | Reference |
| This compound | Rat brain synaptosomes | [³H]GABA | IC₅₀ | 0.35 µM | [1] |
| (-)-Baclofen | Rat brain crude synaptic membranes | [³H]-GABA | IC₅₀ | 0.04 µM | [2] |
| (-)-Baclofen | Cat cerebellum | [³H]baclofen | IC₅₀ | 0.015 µM | [3] |
| Racemic Baclofen | Rat brain isolates | Not specified | Potency Comparison | 10-fold more potent than (R)-(–)-GABOB | [3] |
Table 2: Functional Potency at GABA-B Receptors
| Compound | Assay Type | Preparation | Parameter | Value | Reference |
| This compound | Patch-clamp (induces currents) | Xenopus oocytes expressing human GABA-C receptor | EC₅₀ | 19 µM | [1] |
Note: Functional data for this compound at GABA-B receptors is limited in the reviewed literature. The provided EC₅₀ value is for GABA-C receptors and is included for context.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist such as baclofen or this compound initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits and is coupled to inhibitory G-proteins (Gi/o).[4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gβγ subunit can then directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels (GIRKs) and the inhibition of voltage-gated calcium (Ca²⁺) channels.[4] The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4]
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare GABA-B receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of this compound and baclofen at the GABA-B receptor.
Materials:
-
Rat brain membranes (or cell lines expressing GABA-B receptors)
-
[³H]-GABA or [³H]-baclofen (radioligand)
-
Test compounds: this compound, baclofen
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA or baclofen)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy and potency.
Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Emax) of this compound and baclofen in stimulating G-protein activation via the GABA-B receptor.
Materials:
-
Membranes from cells expressing GABA-B receptors
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Test compounds: this compound, baclofen
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
GDP (to maintain low basal G-protein activity)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration and Washing: Similar to the radioligand binding assay, rapidly filter the reaction mixture and wash the filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Express the data as a percentage of the maximal stimulation achieved with a full agonist. Plot the percentage of stimulation against the logarithm of the test compound concentration and fit to a sigmoidal curve to determine the EC₅₀ and Emax.
Caption: Experimental Workflow for Comparison.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the physiological response of a cell to the application of a GABA-B receptor agonist by recording changes in ion channel activity.
Objective: To measure the agonist-induced currents mediated by GABA-B receptor activation and determine the EC₅₀ of this compound and baclofen.
Materials:
-
Neurons or cells expressing GABA-B receptors
-
Whole-cell patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular solution (pipette solution) and extracellular solution (bath solution) with appropriate ionic compositions
-
Test compounds: this compound, baclofen
-
Drug application system (e.g., perfusion system)
Procedure:
-
Cell Preparation: Culture cells or prepare acute brain slices containing the neurons of interest.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with intracellular solution.
-
Patching: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Drug Application: Apply the test compound at various concentrations to the cell using a perfusion system.
-
Current Recording: Record the changes in membrane current induced by the activation of GABA-B receptors (e.g., activation of an outward K⁺ current).
-
Data Analysis: Measure the peak amplitude of the induced current at each concentration. Plot the normalized current amplitude against the logarithm of the drug concentration and fit to a sigmoidal curve to determine the EC₅₀.
Conclusion
The available data indicates that both this compound and baclofen are agonists at the GABA-B receptor, with baclofen exhibiting a higher binding affinity. Specifically, the active enantiomer, (-)-baclofen, demonstrates significantly greater potency than this compound in radioligand binding assays. Further research, particularly direct comparative studies using functional assays such as [³⁵S]GTPγS binding and electrophysiology under identical conditions, is necessary to fully elucidate the relative potency and efficacy of these two compounds. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies and for the continued exploration of GABA-B receptor pharmacology.
References
- 1. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Bicuculline-insensitive GABA receptors on peripheral autonomic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Dance of GABOB Analogs: A Comparative Guide to Structure-Activity Relationships at GABA Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of γ-amino-β-hydroxybutyric acid (GABOB) analogs at GABA-A, GABA-B, and GABA-C receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for the rational design of novel GABAergic modulators.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[1][2] GABOB, a naturally occurring hydroxy derivative of GABA, exhibits stereoselective activity at these receptors. The (R)-(-)-enantiomer of GABOB is a more potent agonist at GABA-B and GABA-C receptors, while the (S)-(+)-enantiomer shows a higher affinity for GABA-A receptors.[3][4] This stereoselectivity forms a critical foundation for the design of receptor-subtype-selective GABOB analogs.
Comparative Analysis of GABOB Analog Activity
The following tables summarize the binding affinities and functional potencies of GABOB and its key analogs at the three major GABA receptor subtypes. These data, compiled from various in vitro studies, highlight the impact of structural modifications on receptor selectivity and affinity.
| Compound | Receptor Subtype | Assay Type | Value (µM) | Notes |
| (R)-(-)-GABOB | GABA-B | Inhibition of [³H]GABA binding | IC₅₀ ≈ 25 | More potent than the (S)-enantiomer. |
| (S)-(+)-GABOB | GABA-A | Inhibition of [³H]Muscimol binding | IC₅₀ ≈ 10 | More potent than the (R)-enantiomer. |
| (-)-Baclofen | GABA-B | K+-evoked GABA release | IC₅₀ ≈ 5.2 | Potent and selective GABA-B agonist.[5][6] |
| Phaclofen (B54434) | GABA-B | Antagonism of baclofen-induced inhibition | - | A known GABA-B antagonist.[5] |
| Pregabalin | α₂δ subunit of VGCCs | - | - | Does not directly bind to GABA receptors but modulates GABAergic activity.[7] |
| Phenibut | GABA-B | - | - | Primarily a GABA-B agonist.[7] |
Table 1: Quantitative Comparison of GABOB Analogs at GABA Receptors. This table provides a summary of the available quantitative data for the activity of key GABOB analogs. The data illustrates the stereoselective nature of GABOB's interactions and the varying mechanisms of its synthetic analogs.
Key Structural Modifications and Their Impact
The core structure of GABOB provides a scaffold for numerous modifications that influence receptor affinity and selectivity. Understanding these relationships is crucial for drug design.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GABOB analogs.
Radioligand Binding Assay for GABA-A Receptors
This protocol describes the determination of a compound's affinity for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol).
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose (B13894) buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml/g of tissue.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in deionized water and homogenize.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging three times.
-
Resuspend the final pellet in binding buffer and store at -70°C.
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Resuspend the pellet in fresh binding buffer.
-
In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.
-
For determining non-specific binding, add 10 mM unlabeled GABA.
-
Add the test GABOB analog at various concentrations.
-
Add the radioligand (e.g., 5 nM [³H]muscimol).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This protocol outlines the procedure for measuring the functional effects of GABOB analogs on GABA receptor-mediated currents in cultured neurons or brain slices.[8][9]
1. Preparation of Brain Slices or Neuronal Cultures:
-
Acutely prepare coronal brain slices (e.g., from the prefrontal cortex) of 350 µm thickness in an ice-cold cutting solution.
-
Alternatively, use primary neuronal cultures prepared from specific brain regions.
-
Allow the slices or cultures to recover in artificial cerebrospinal fluid (ACSF) bubbled with 95% O₂/5% CO₂ for at least 1 hour.
2. Whole-Cell Recording:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber of a microscope and perfuse with ACSF.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 4-6 MΩ when filled with an internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.
3. Drug Application:
-
Apply GABA or a GABOB analog using a puff application system. The puff micropipette should have a tip diameter of 2-5 µm and be positioned 20-40 µm from the recorded neuron.
-
Deliver the drug with a brief pressure pulse.
4. Data Acquisition and Analysis:
-
Record the resulting whole-cell currents.
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test analog.
-
For agonists, construct a dose-response curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
-
For antagonists, determine the concentration that produces a significant inhibition of the GABA-induced current.
Signaling Pathways and Mechanisms of Action
The diverse effects of GABOB analogs stem from their interactions with different GABA receptor subtypes, which in turn couple to distinct downstream signaling pathways.
GABA-A and GABA-C receptors are ligand-gated chloride ion channels.[2] Agonist binding leads to a rapid influx of chloride ions, hyperpolarizing the neuron and causing fast synaptic inhibition. In contrast, GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory effects.[10][11] Upon agonist binding, GABA-B receptors activate G proteins, leading to the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[10] Some GABOB analogs, like pregabalin, do not act directly on GABA receptors but on the α₂δ subunit of voltage-gated calcium channels, which indirectly influences GABAergic transmission.[7]
References
- 1. The 'ABC' of GABA receptors: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA analogue - Wikipedia [en.wikipedia.org]
- 8. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselectivity of GABOB at GABA Receptor Subtypes: A Comparative Guide
A comprehensive analysis of the differential interactions of (R)-(-)-GABOB and (S)-(+)-GABOB with GABA-A, GABA-B, and GABA-C receptors, supported by experimental data and detailed protocols.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. The endogenous molecule 4-amino-3-hydroxybutyric acid (GABOB) is a chiral analog of GABA, existing as two enantiomers: (R)-(-)-GABOB and (S)-(+)-GABOB. These enantiomers exhibit distinct pharmacological profiles at the different GABA receptor subtypes, a phenomenon known as enantioselectivity. This guide provides a detailed comparison of the binding affinities and functional potencies of the GABOB enantiomers at GABA-A and GABA-B receptor subtypes, presenting available quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Data Summary
The enantiomers of GABOB display clear selectivity for different GABA receptor subtypes. Generally, (S)-(+)-GABOB demonstrates a higher affinity for GABA-A receptors, whereas (R)-(-)-GABOB is the more potent agonist at GABA-B and GABA-C receptors. While qualitative statements regarding this selectivity are present in the literature, specific quantitative binding data (Ki or IC50 values) for both enantiomers at GABA-A and GABA-B receptors, and functional potency data (EC50 values) at GABA-B receptors are not consistently reported across studies. The following table summarizes the available quantitative and qualitative data.
| Receptor Subtype | Enantiomer | Binding Affinity (Ki or IC50) | Functional Activity (EC50) | Potency Comparison |
| GABA-A | (S)-(+)-GABOB | Data not available | Data not available | More potent inhibitor of binding than (R)-(-)-GABOB.[1] |
| (R)-(-)-GABOB | Data not available | Data not available | Less potent.[1] | |
| GABA-B | (R)-(-)-GABOB | ~10-fold less potent than racemic baclofen.[2] | Data not available | More potent agonist than (S)-(+)-GABOB.[1] |
| (S)-(+)-GABOB | Data not available | Data not available | Less potent.[1] |
Signaling Pathways and Enantioselectivity
The differential activation of GABA-A and GABA-B receptors by the GABOB enantiomers triggers distinct downstream signaling cascades.
Experimental Protocols
The determination of enantioselectivity of GABOB at GABA receptors involves two primary experimental approaches: radioligand binding assays to assess binding affinity and electrophysiological recordings to measure functional activity.
Radioligand Binding Assay (for GABA-A and GABA-B Receptors)
This protocol is a generalized procedure for determining the binding affinity of the GABOB enantiomers.
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate synaptic membranes.
-
Wash the membranes repeatedly to remove endogenous GABA.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand (e.g., [³H]muscimol for GABA-A sites or [³H]baclofen for GABA-B sites) and varying concentrations of the unlabeled GABOB enantiomers ((R)-(-)-GABOB or (S)-(+)-GABOB).
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., 4°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (for GABA-A and GABA-B Receptors)
This method is used to assess the functional activity of the GABOB enantiomers on expressed GABA receptors.
-
Oocyte Preparation and Receptor Expression:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., specific α, β, and γ subunits for GABA-A receptors, or GABA-B1 and GABA-B2 subunits for GABA-B receptors).
-
Incubate the oocytes for several days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply varying concentrations of the GABOB enantiomers to the oocyte via the perfusion system.
-
Record the resulting ion currents. For GABA-A receptors, this will be a chloride current. For GABA-B receptors, this will be a potassium current mediated by G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of the GABOB enantiomer.
-
Construct a concentration-response curve by plotting the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Conclusion
The available evidence clearly indicates that the enantiomers of GABOB exhibit significant selectivity for different GABA receptor subtypes. (S)-(+)-GABOB preferentially interacts with GABA-A receptors, while (R)-(-)-GABOB is more potent at GABA-B and GABA-C receptors. This enantioselectivity has important implications for the design of subtype-selective GABAergic drugs. However, a comprehensive quantitative comparison is hampered by the lack of specific binding affinity and functional potency values for both enantiomers across all major GABA receptor subtypes in the published literature. Further studies providing this detailed quantitative data would be invaluable for a more complete understanding of GABOB's pharmacology and for the development of novel therapeutics targeting the GABA system.
References
- 1. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)
For Researchers, Scientists, and Drug Development Professionals
(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a chiral neurotransmitter analog with significant therapeutic potential, known for its hypotensive and anti-epileptic properties. The stereospecific synthesis of the (R)-enantiomer is of paramount importance, as it exhibits greater biological activity than its (S)-counterpart. This guide provides a comparative analysis of prominent synthetic methods for (R)-GABOB, offering detailed experimental protocols, quantitative performance data, and visual representations of the synthetic workflows and its primary signaling pathway.
Comparative Performance of (R)-GABOB Synthesis Methods
The selection of a synthetic route for (R)-GABOB is often a trade-off between factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and enantiomeric purity. The following table summarizes the quantitative data for several key methods discussed in this guide.
| Synthesis Method | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Excess (ee%) | Number of Steps |
| From Ethyl (R)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-chloro-3-hydroxybutyrate | Azidation, Catalytic Hydrogenation, Hydrolysis | ~68% | >99% (starting material dependent) | 3 |
| From (R)-Epichlorohydrin | (R)-Epichlorohydrin | Ring-opening with cyanide, hydrolysis, amination | ~57% | >99% (starting material dependent) | 6 |
| Chemoenzymatic Synthesis | Ethyl 4-chloro-3-oxobutanoate | Bioreduction with carbonyl reductase, amination, hydrolysis | High (e.g., 91.8% for chiral alcohol) | >99% | ~3 |
| From L-Malic Acid | L-Malic Acid | Anhydride formation, amidation, reduction, protection/deprotection | Moderate | >99% (chiral pool) | ~6 |
| Sharpless Asymmetric Dihydroxylation | Allyl Bromide | Asymmetric dihydroxylation, tosylation, azidation, hydrolysis | Moderate | Typically >95% | ~5 |
Experimental Protocols
Synthesis from Ethyl (R)-4-chloro-3-hydroxybutyrate
This method offers a straightforward and high-yielding route from a commercially available chiral building block.
Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutyrate To a solution of ethyl (R)-4-chloro-3-hydroxybutyrate (1.0 eq) in dimethylformamide (DMF), sodium azide (B81097) (1.5 eq) is added. The mixture is stirred at 95 °C for 40 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.
-
Yield: ~80%
Step 2: Synthesis of Ethyl (R)-4-amino-3-hydroxybutyrate hydrochloride Ethyl (R)-4-azido-3-hydroxybutyrate (1.0 eq) is dissolved in ethanol (B145695) containing a small amount of chloroform. Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the amine hydrochloride.
-
Yield: ~95%
Step 3: Synthesis of (R)-GABOB The ethyl (R)-4-amino-3-hydroxybutyrate hydrochloride is refluxed in 6M hydrochloric acid for 3 hours. The solution is then passed through an Amberlite ion-exchange resin, eluting with aqueous ammonia (B1221849) to yield (R)-GABOB.
-
Yield: ~92%
Chemoenzymatic Synthesis via Bioreduction
This green chemistry approach utilizes an enzyme to establish the key stereocenter with high fidelity.
Step 1: Asymmetric Bioreduction of Ethyl 4-chloro-3-oxobutanoate (COBE) In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6.5), whole E. coli cells co-expressing a stereoselective carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) are suspended. Glucose is added as the reducing equivalent source. The substrate, ethyl 4-chloro-3-oxobutanoate (COBE), is added, often in a biphasic system with an organic solvent like n-octanol to minimize substrate instability and toxicity. The reaction is stirred at a controlled temperature (e.g., 30 °C) until completion, monitored by GC or HPLC.
-
Yield of Ethyl (R)-4-chloro-3-hydroxybutyrate: >91%
-
Enantiomeric Excess: >99%
Step 2: Azidation and Hydrolysis to (R)-GABOB The resulting ethyl (R)-4-chloro-3-hydroxybutyrate is then converted to (R)-GABOB following steps analogous to those described in the method starting from the same chiral building block (azidation followed by reduction and hydrolysis).
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthetic workflows for (R)-GABOB production.
Signaling Pathway of (R)-GABOB
(R)-GABOB exerts its biological effects primarily by acting as an agonist at GABA receptors, with a higher potency for GABAB and GABAC receptors compared to its (S)-enantiomer. The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.
Caption: (R)-GABOB signaling via the GABAB receptor.
A Comparative Guide to the Cross-Reactivity of (R)-3-Amino-4-hydroxybutanoic Acid with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of (R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, with a focus on its interactions with key neurotransmitter receptors. While direct binding to a wide range of neurotransmitter receptors beyond the GABAergic system is not extensively documented, this guide summarizes the available quantitative data for its primary targets and explores the concept of functional cross-reactivity through receptor crosstalk.
Introduction to this compound
This compound is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). It is also known by several synonyms, including (R)-GABOB, L-γ-Amino-β-hydroxybutyric Acid, and (R)-(–)-3-Hydroxy-GABA. Its primary pharmacological activity is centered on the modulation of GABA receptors.
Quantitative Analysis of Receptor Interactions
The following table summarizes the known binding affinities and functional potencies of this compound for various GABA receptor subtypes.
| Receptor Subtype | Ligand Interaction | Parameter | Value (µM) | Reference |
| GABA-A | Antagonist/Weak Partial Agonist | IC50 | 1 | |
| GABA-B | Agonist | IC50 | 0.35 | |
| GABA-C (ρ1) | Agonist | EC50 | 19 |
Note: Lower IC50 and EC50 values indicate higher binding affinity and potency, respectively.
Cross-Reactivity with Other Neurotransmitter Receptors
Direct, high-affinity binding of this compound to other major neurotransmitter receptors, such as those for glutamate (B1630785), dopamine (B1211576), serotonin, and acetylcholine, has not been established in publicly available literature. The primary mechanism through which (R)-GABOB may influence other neurotransmitter systems is likely indirect, via the functional crosstalk between GABA receptors and other receptor families.
Receptor Crosstalk: This phenomenon refers to the functional interplay between different receptor systems. The activation of GABA receptors by (R)-GABOB can modulate the signaling of other neurotransmitter systems. For instance, the activation of GABA-B receptors is known to influence the function of glutamate and dopamine receptors. This indirect modulation is a critical area of research in understanding the full pharmacological profile of GABAergic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for GABA-A and GABA-B Receptors
This protocol is based on the methods described by Falch et al. (1986) for determining the binding affinity of compounds to GABA-A and GABA-B receptors in rat brain membrane preparations.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in distilled water and centrifuged again at 20,000 x g for 20 minutes. This washing step is repeated twice.
-
The final pellet is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.4).
2. GABA-A Receptor Binding Assay:
-
The reaction mixture contains the prepared brain membranes (approximately 0.2-0.4 mg of protein), [³H]muscimol (a selective GABA-A agonist radioligand) at a concentration of 2-4 nM, and varying concentrations of the test compound (this compound).
-
Incubation is carried out at 4°C for 20 minutes.
-
The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
IC50 values are calculated from the competition binding curves.
3. GABA-B Receptor Binding Assay:
-
The assay is performed in a similar manner to the GABA-A binding assay, but with modifications.
-
The assay buffer is 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂.
-
[³H]GABA is used as the radioligand at a concentration of approximately 10-20 nM.
-
To isolate GABA-B binding, a high concentration of isoguvacine (B1206775) (a selective GABA-A agonist) is included to block the binding of [³H]GABA to GABA-A receptors.
-
Incubation is carried out at 4°C for 15 minutes.
-
The reaction is terminated and radioactivity is measured as described for the GABA-A assay.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled baclofen (B1667701) (a selective GABA-B agonist).
-
IC50 values are determined from the competition curves.
Two-Electrode Voltage Clamp (TEVC) Assay for GABA-C Receptors
This protocol is based on the methodology used by Hinton et al. (2008) to assess the functional activity of compounds at recombinant GABA-C receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
cRNA encoding the human GABA-C ρ1 receptor subunit is microinjected into the oocytes.
-
The injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing the GABA-C receptors is placed in a recording chamber and continuously perfused with a standard saline solution (ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
The oocyte membrane potential is clamped at a holding potential of -60 mV.
-
The test compound, this compound, is applied to the oocyte at various concentrations through the perfusion system.
-
The resulting inward chloride currents are recorded.
-
EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the GABA receptors and a typical experimental workflow.
A Comparative Analysis of (R)-GABOB and Gamma-Aminobutyric Acid (GABA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-4-amino-3-hydroxybutanoic acid ((R)-GABOB) and its parent compound, gamma-aminobutyric acid (GABA). We will delve into their structural differences, pharmacological activities at GABA receptors, and pharmacokinetic profiles, supported by experimental data to inform research and development in neuroscience.
Structural and Chemical Differences
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). (R)-GABOB is a derivative of GABA, distinguished by the presence of a hydroxyl (-OH) group at the third carbon position (C3) of the butanoic acid backbone. This addition creates a chiral center, resulting in two stereoisomers: (R)-GABOB and (S)-GABOB. This structural modification fundamentally alters the molecule's pharmacological profile.
| Feature | Gamma-Aminobutyric Acid (GABA) | (R)-4-amino-3-hydroxybutanoic acid ((R)-GABOB) |
| Chemical Formula | C₄H₉NO₂ | C₄H₉NO₃ |
| Molecular Weight | 103.12 g/mol | 119.12 g/mol [1] |
| Key Structural Feature | Four-carbon amino acid | Four-carbon amino acid with a hydroxyl group at the C3 position |
| Chirality | Achiral | Chiral, exists as (R) and (S) enantiomers |
Pharmacological Profile: Receptor Binding and Activity
Both GABA and (R)-GABOB exert their effects by acting as agonists at GABA receptors. However, the hydroxyl group in (R)-GABOB leads to significant differences in potency and stereoselectivity at the various receptor subtypes (GABAA, GABAB, and GABAC).
Data Presentation: Receptor Binding Affinities
The following table summarizes the inhibitory concentrations (IC₅₀) of GABA, (R)-GABOB, and its enantiomer (S)-GABOB at GABAA and GABAB receptor sites from rat brain membrane preparations. Lower IC₅₀ values indicate higher binding affinity.
| Compound | GABAA Receptor IC₅₀ (µM) | GABAB Receptor IC₅₀ (µM) |
| GABA | 0.023 | 0.084 |
| (R)-GABOB | 1.0[2] | 0.35[2] |
| (S)-GABOB | 0.14 | 2.9 |
| Data sourced from a comparative study by Falch, E., et al. (1986), J. Neurochem.[3] |
Data Presentation: Receptor Functional Potency
The following table presents the half-maximal effective concentrations (EC₅₀) for inducing currents in functional receptor assays. This data reflects the concentration required to elicit a functional response.
| Compound | Receptor Subtype | EC₅₀ (µM) |
| GABA | GABAA (α1β3γ2) | 2.1[4] |
| GABA | GABAA (α1β2γ2) | 6.6[4] |
| (R)-GABOB | GABAC (ρ1) | 19[2] |
| (S)-GABOB | GABAC (ρ1) | 45 |
| GABAA data from Mortensen, M., et al. (2014), Front. Mol. Neurosci.[4] (R/S)-GABOB GABAC data from Chebib, M., et al. (2009), ACS Chem Neurosci. |
Key Findings from Experimental Data:
-
GABAA Receptors : GABA is a highly potent agonist. Between the GABOB enantiomers, (S)-GABOB displays a significantly higher affinity for GABAA receptor binding sites than (R)-GABOB.[3]
-
GABAB Receptors : (R)-GABOB is a more potent agonist at GABAB receptors compared to its (S) counterpart.[3] Its affinity is approximately 4-fold lower than that of GABA itself in binding assays.
-
GABAC Receptors : At recombinant human ρ1 GABAC receptors, (R)-GABOB is a more potent agonist than (S)-GABOB. Both are full agonists at this receptor subtype.
Pharmacokinetic Profile: Blood-Brain Barrier Permeability
A critical differentiator for centrally acting drugs is their ability to cross the blood-brain barrier (BBB).
-
GABA : It is widely accepted that GABA has a very limited ability to cross the BBB due to its hydrophilic nature and active removal by efflux transporters.[5] While some studies suggest minimal passage, its efficacy as a centrally acting agent via oral administration is debated.
-
(R)-GABOB : The addition of the hydroxyl group appears to improve BBB penetration. (R)-GABOB demonstrates central nervous system activity in animal models following systemic administration, such as providing anticonvulsant effects, which indicates it can cross the BBB to a pharmacologically relevant extent.
Signaling Pathways and Mechanisms of Action
Caption: GABA Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for GABAA and GABAB Receptors
This protocol is adapted from methods used for determining the affinity of compounds for GABA receptors in rat brain membrane preparations.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol Details:
-
Membrane Preparation : Whole rat brains are homogenized in a buffered sucrose solution. The homogenate undergoes differential centrifugation to isolate a crude synaptosomal membrane fraction, which is then repeatedly washed to eliminate endogenous GABA.[6]
-
Binding Incubation : A fixed amount of membrane protein is incubated in a buffer solution (e.g., 50 mM Tris-HCl). For GABAA assays, a radioligand like [³H]muscimol is used. For GABAB assays, [³H]GABA can be used in a calcium-containing buffer to favor binding to the metabotropic receptor.[6]
-
Competition : Assays are run with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (GABA or (R)-GABOB).
-
Separation : The incubation is terminated by filtering the mixture, trapping the membranes with bound radioligand.
-
Quantification : The radioactivity retained on the filters is measured. Specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GABA) from total binding.
-
Data Analysis : The data are plotted to generate a dose-response curve, from which the IC₅₀ value is determined.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity of agonists on specific, recombinantly expressed GABA receptors.
Protocol Details:
-
Oocyte Preparation : Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection : Complementary RNA (cRNA) encoding the specific GABA receptor subunits of interest (e.g., human ρ1 for GABAC) is injected into the oocyte cytoplasm.
-
Incubation : Oocytes are incubated for 2-5 days to allow for receptor protein expression and insertion into the cell membrane.
-
Recording : An oocyte is placed in a recording chamber and perfused with a buffer solution. It is impaled with two microelectrodes, one to measure membrane potential and one to inject current. A voltage-clamp amplifier holds the membrane potential at a constant level (e.g., -60 mV).
-
Drug Application : Agonists (GABA or (R)-GABOB) are applied at various concentrations via the perfusion system.
-
Data Acquisition : The inward flow of Cl⁻ ions upon receptor activation generates a current, which is measured by the amplifier. The peak current at each agonist concentration is recorded.
-
Data Analysis : The current responses are plotted against agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Iₘₐₓ).
Summary and Conclusion
(R)-GABOB and GABA, while structurally similar, exhibit distinct pharmacological and pharmacokinetic profiles that are critical for drug development considerations.
-
Structural Distinction : The C3-hydroxyl group on (R)-GABOB introduces stereoselectivity at GABA receptors.
-
Pharmacological Selectivity : (R)-GABOB is a more potent agonist at GABAB and GABAC receptors, whereas its enantiomer, (S)-GABOB, shows higher affinity for GABAA receptors. GABA itself remains a highly potent agonist at GABAA sites.
-
Pharmacokinetic Advantage : (R)-GABOB demonstrates superior blood-brain barrier permeability compared to GABA, enabling it to exert central effects upon systemic administration.
These differences underscore the importance of subtle structural modifications in drug design. While GABA's utility as a therapeutic is limited by its poor BBB penetration, derivatives like (R)-GABOB offer a pathway to modulate the GABAergic system centrally. The stereoselective activity of GABOB enantiomers provides a valuable tool for researchers to probe the distinct physiological roles of GABAA and GABAB receptor subtypes.
References
- 1. Comparative cellular distribution of GABAA and GABAB receptors in the human basal ganglia: immunohistochemical colocalization of the alpha 1 subunit of the GABAA receptor, and the GABABR1 and GABABR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of GABOB and GHB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of β-hydroxy-γ-aminobutyric acid (GABOB) and γ-hydroxybutyric acid (GHB), two structurally similar analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While both compounds exert influence over the central nervous system, their distinct pharmacological profiles lead to different therapeutic applications and abuse potentials. This document synthesizes experimental data to highlight their key differences in receptor interactions, signaling pathways, and overall physiological effects.
Executive Summary
GABOB, primarily utilized as an anticonvulsant, demonstrates a more targeted interaction with GABA receptors.[1][2] In contrast, GHB, a central nervous system depressant with therapeutic applications for narcolepsy and a history of recreational abuse, exhibits a more complex pharmacology, acting as an agonist at both GABA_B receptors and its own specific high-affinity GHB receptor.[3][4][[“]][6] This dual-receptor activity is believed to be responsible for its wide range of effects, from sedation and euphoria to more severe consequences like respiratory depression and coma at high doses.[3][4]
Receptor Binding and Functional Activity
The primary distinction in the molecular pharmacology of GABOB and GHB lies in their receptor targets and binding affinities. GHB interacts with at least two distinct receptor systems: the low-affinity GABA_B receptor and a high-affinity GHB receptor.[3][4][6] In contrast, GABOB's effects are predominantly mediated through GABA receptors.[1]
GABOB exists as two stereoisomers with differing receptor affinities. The (R)-(-)-GABOB isomer is a moderate-potency agonist at the GABA_B receptor, while the (S)-(+)-GABOB isomer acts as a partial agonist at the GABA_B receptor and an agonist at the GABA_A receptor.[1] Medically, GABOB is administered as a racemic mixture.[1]
GHB acts as a weak partial agonist at GABA_B receptors, with its sedative and toxicological effects largely attributed to this interaction, especially at therapeutic or higher doses.[3][4][7] The high-affinity GHB receptor is thought to mediate the neuromodulatory effects of endogenous GHB and may contribute to some of its pharmacological actions, including a biphasic effect on dopamine (B1211576) release.[4][[“]] Low concentrations of GHB stimulate dopamine release via the GHB receptor, while higher concentrations inhibit it through GABA_B receptor activation.[4]
Recent studies have also suggested that high-affinity GHB binding sites may be associated with α4βδ-containing GABA_A receptors, where GHB acts as a partial agonist with a high potency (EC50 = 140 nM for α4β1δ).[8][9] However, other research has not found evidence of GHB acting as a high-affinity agonist at native extrasynaptic GABA_A receptors in key brain regions.[10]
Table 1: Comparative Receptor Interactions of GABOB and GHB
| Compound | Receptor Target | Affinity/Potency | Primary Effect(s) |
| GABOB | GABA_A Receptor ((S)-(+)-isomer) | Agonist | Anticonvulsant |
| GABA_B Receptor ((R)-(-)-isomer) | Moderate-potency agonist | Anticonvulsant | |
| GABA_B Receptor ((S)-(+)-isomer) | Partial agonist | Anticonvulsant | |
| GHB | GABA_B Receptor | Weak partial agonist (μM to mM range) | Sedation, muscle relaxation, respiratory depression |
| GHB Receptor | High-affinity agonist | Neuromodulation, biphasic dopamine release | |
| α4βδ GABA_A Receptors | Partial agonist (nM to mM range) | Contributes to high-affinity binding (debated) |
Signaling Pathways
The activation of GABA_B and GHB receptors by these ligands initiates distinct downstream signaling cascades. GABA_B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to inhibitory responses at both presynaptic and postsynaptic sites.[3][11] This includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[12] The overall effect is a reduction in neuronal excitability.
The signaling pathway for the specific GHB receptor is less definitively characterized but is known to be distinct from the GABA_B receptor.[13] Activation of the GHB receptor can lead to the release of the excitatory neurotransmitter glutamate (B1630785) in some brain regions.[4] It is also coupled to G-proteins and can modulate Ca2+ and K+ channels, leading to hyperpolarization.[14]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i or K_d) of GABOB and GHB for their respective receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]GHB for the GHB receptor, or a GABA_B specific radioligand like [³H]CGP54626A) and varying concentrations of the unlabeled competitor drug (GABOB or GHB).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Objective: To measure the functional effects of GABOB and GHB on neuronal activity.
Methodology:
-
Slice Preparation: Acute brain slices are prepared from relevant brain regions (e.g., neocortex, hippocampus).
-
Recording: Whole-cell patch-clamp recordings are made from individual neurons within the brain slice.
-
Drug Application: GABOB or GHB is applied to the slice via the perfusion bath at known concentrations.
-
Measurement: Changes in membrane potential, firing rate, and postsynaptic currents (both excitatory and inhibitory) are recorded in response to drug application.[12]
-
Data Analysis: Dose-response curves are generated to determine the potency (EC_50) of the compounds in producing their physiological effects.
Behavioral and Physiological Effects
The differing pharmacological profiles of GABOB and GHB translate into distinct behavioral and physiological outcomes.
GABOB: The primary clinical use of GABOB is as an anticonvulsant for the treatment of epilepsy.[1][2] Its inhibitory effects on the central nervous system, mediated through GABA receptors, are more potent than GABA itself, possibly due to its increased ability to cross the blood-brain barrier.[1]
GHB: GHB is a central nervous system depressant with a dose-dependent range of effects.[3][15] At therapeutic doses, it is used to treat narcolepsy by consolidating sleep and reducing cataplexy.[3] At recreational doses, it can induce euphoria, disinhibition, and amnesia.[3][4] However, due to its steep dose-response curve, overdose is common and can lead to severe respiratory depression, coma, and death.[3] Many of the behavioral effects of GHB, including sedation, ataxia, and catalepsy, are primarily mediated by its action on GABA_B receptors.[7][16][17][18]
Table 2: Comparative Behavioral and Physiological Effects
| Effect | GABOB | GHB | Primary Receptor(s) Implicated |
| Anticonvulsant | Yes | Yes (in some models) | GABA_A, GABA_B |
| Sedation/Hypnosis | Mild | Strong | GABA_B |
| Muscle Relaxation | Moderate | Strong | GABA_B |
| Euphoria | No | Yes | GABA_B, Dopamine system |
| Amnesia | No | Yes | GABA_B |
| Respiratory Depression | Low risk | High risk at high doses | GABA_B |
| Abuse Potential | Low | High | GABA_B, Dopamine system |
Conclusion
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. consensus.app [consensus.app]
- 6. droracle.ai [droracle.ai]
- 7. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GHB depresses fast excitatory and inhibitory synaptic transmission via GABA(B) receptors in mouse neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A mechanism for gamma-hydroxybutyrate (GHB) as a drug and a substance of abuse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Psychoactive Substance, Gamma Hydroxybutyrate (GHB): A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Involvement of gamma-hydroxybutyrate (GHB) and GABA-B receptors in the acute behavioral effects of GHB in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-GABOB's Binding Affinity for GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) for γ-aminobutyric acid (GABA) receptors, benchmarked against the endogenous ligand GABA and other well-characterized pharmacological agents. The data presented herein is intended to support research and drug development efforts targeting the GABAergic system.
Introduction to (R)-GABOB and GABA Receptors
(R)-GABOB is the biologically active enantiomer of GABOB, a naturally occurring structural analog of the principal inhibitory neurotransmitter in the central nervous system, GABA. It exerts its physiological effects by interacting with two main classes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Understanding the binding affinity and selectivity of (R)-GABOB for these receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential.
Comparative Binding Affinity Data
The binding affinities of (R)-GABOB and a selection of standard GABA receptor ligands are summarized in the tables below. Affinity is expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values are indicative of higher binding affinity.
Table 1: Binding Affinities at GABA-A Receptors
| Compound | Ligand Type | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Radioligand |
| GABA | Agonist | 10 - 1000 | - | Rat Brain | [³H]Muscimol |
| (R)-GABOB | Agonist | Low Affinity | - | Rat Brain | - |
| Muscimol | Agonist | 2 - 20 | - | Rat Brain | [³H]GABA |
| Bicuculline | Antagonist | 100 - 300 | 2000[1] | Rat Brain | [³H]GABA |
Note: Specific quantitative binding data for (R)-GABOB at GABA-A receptors is limited, with studies indicating a comparatively low affinity.
Table 2: Binding Affinities at GABA-B Receptors
| Compound | Ligand Type | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Radioligand |
| GABA | Agonist | 110 - 840 | 40[2] | Rat Brain | [³H]Baclofen |
| (R)-GABOB | Agonist | ~400* | - | Rat Brain | [³H]Baclofen |
| Baclofen | Agonist | 40 | 40[2] | Rat Brain | [³H]Baclofen |
| Phaclofen | Antagonist | - | 11,700 - 229,000[3] | Rat Cortical Membranes | [³H]-(-)-Baclofen |
*Estimated based on reports of being approximately 10-fold less potent than racemic baclofen.[4]
Experimental Protocols
The binding affinity data presented were primarily determined using radioligand binding assays. A generalized protocol for such an assay is outlined below.
Radioligand Displacement Assay for GABA Receptor Binding
-
Membrane Preparation:
-
Whole brains or specific brain regions (e.g., cortex, cerebellum) from the desired species (e.g., rat) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction containing the GABA receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]GABA, [³H]Muscimol for GABA-A; [³H]Baclofen for GABA-B) is incubated with the prepared membrane suspension.
-
To determine the affinity of an unlabeled compound (the "competitor," e.g., (R)-GABOB), increasing concentrations of the competitor are added to the incubation mixture.
-
The reaction is allowed to incubate at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the canonical signaling pathways for GABA-A and GABA-B receptors, as well as a typical workflow for a radioligand binding assay.
Discussion and Conclusion
The compiled data indicate a clear stereoselectivity in the binding of GABOB enantiomers to GABA receptors. (R)-GABOB demonstrates a notable affinity for the GABA-B receptor, albeit lower than that of the potent agonist baclofen. Its affinity for the GABA-A receptor is considerably weaker. This pharmacological profile suggests that the in vivo effects of (R)-GABOB are likely mediated predominantly through the activation of GABA-B receptors.
For researchers in drug development, the moderate affinity of (R)-GABOB for GABA-B receptors could serve as a valuable starting point for the design of novel agonists with improved potency and selectivity. Further studies, including functional assays to determine the efficacy of (R)-GABOB at these receptors, are warranted to fully characterize its pharmacological activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-3-Amino-4-hydroxybutanoic Acid
The following guide provides essential safety and logistical information for the proper disposal of (R)-3-Amino-4-hydroxybutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Chemical Properties
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[1] Always consult your institution's specific safety protocols and the most current SDS for any chemical you handle.
Summary of Chemical and Hazard Data
| Property | Value | Reference |
| Chemical Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 16504-56-6 | [1] |
| Appearance | White Powder/Solid | [2] |
| Boiling Point | 374.5°C at 760 mmHg | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Signal Word | Warning | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Note: While the SDS for the specific (R)-isomer indicates these hazards[1], the SDS for the racemic mixture (DL-4-Amino-3-hydroxybutyric acid) may classify it as non-hazardous[2]. Prudent laboratory practice dictates following the more stringent hazard classification.
Personal Protective Equipment (PPE)
To mitigate risks associated with handling and disposal, all personnel must wear appropriate PPE.
-
Hand Protection: Wear chemically compatible gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations.[1] It is categorized as chemical waste and must not be disposed of in the regular trash or down the sanitary sewer.[4][5]
Step 1: Waste Segregation
-
Do not mix this compound waste with other incompatible waste streams.[6] It should be kept separate from strong acids, bases, and oxidizing or reducing agents to prevent hazardous reactions.[1]
Step 2: Containerization
-
Collect solid waste in a clearly labeled, sealable container that is compatible with the chemical.[6][7] The original container is often the best choice for storing waste.[8]
-
Ensure the container is in good condition, free of leaks or external residue.[8]
Step 3: Labeling
-
Label the waste container clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Keep the waste container closed at all times except when adding waste.[5][8]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[5]
-
Do not attempt to treat or neutralize the chemical waste unless it is part of a documented experimental procedure.[9]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Ensure Area is Ventilated: Avoid breathing dust.[1]
-
Personal Protection: Wear the appropriate PPE as described in Section 2 before attempting cleanup.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (R)-3-Amino-4-hydroxybutanoic Acid
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of (R)-3-Amino-4-hydroxybutanoic acid (CAS No: 16504-56-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to strict personal protective equipment protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the chemical in solid or solution form.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | Laboratory coat or protective suit. | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the powder or in areas with inadequate ventilation. | To prevent inhalation of dust or aerosols.[1][2][3] |
Operational Plan: Handling, Storage, and Disposal
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Dust Formation: Take care to avoid generating dust when working with the solid form of the compound.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and indicate its hazardous properties (skin, eye, and respiratory irritant).
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full personal protective equipment, contain the spill using an absorbent material such as diatomite or universal binders.[1]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Hierarchy of Controls for Safe Handling
The following diagram illustrates the hierarchy of controls to be implemented to minimize the risks associated with handling this compound.
Caption: Hierarchy of controls for minimizing exposure risks.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
